Biotin-PEG3-alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG3-alcohol: A Versatile Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-alcohol is a bifunctional molecule increasingly utilized in the fields of chemical biology, proteomics, and drug discovery. It incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol for chemical modification. This unique combination of features makes it an invaluable tool for researchers developing complex bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The PEG linker enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the conjugated molecules.[1] This guide provides a comprehensive technical overview of this compound, including its properties, detailed experimental protocols for its use, and its applications in advanced therapeutic and diagnostic modalities.
Core Properties and Data
This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C16H29N3O5S | [2] |
| Molecular Weight | 375.49 g/mol | [2] |
| CAS Number | 289714-02-9 | [3] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in DMSO, DMF, and water. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Stability: PEG linkers are generally stable under physiological conditions (pH 7.4). However, prolonged exposure to acidic or basic conditions, high temperatures, and oxidizing agents can lead to degradation. It is recommended to prepare solutions fresh and store them at -20°C for short-term use.
Applications in Bioconjugation and Drug Development
The terminal hydroxyl group of this compound is a versatile functional handle that can be chemically modified to react with a variety of functional groups on target molecules, such as proteins, peptides, and small molecule drugs. This enables the creation of tailored bioconjugates for specific applications.
Activation of the Terminal Hydroxyl Group
The primary alcohol of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, it typically requires activation to a more reactive species. Two common activation strategies are conversion to a tosylate or direct esterification.
This protocol describes the conversion of the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
p-Toluenesulfonyl chloride (TsCl)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 0.1 M HCl.
-
Separate the organic layer and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Biotin-PEG3-OTs.
Direct Conjugation of the Hydroxyl Group
Alternatively, the hydroxyl group can be directly conjugated to a carboxylic acid-containing molecule through esterification reactions.
This method is suitable for forming an ester linkage between this compound and a carboxylic acid under acidic conditions.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Anhydrous alcohol solvent (e.g., methanol, ethanol) or a non-polar solvent like toluene
-
Strong acid catalyst (e.g., concentrated H2SO4 or p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Dean-Stark apparatus (if using a non-polar solvent)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1 equivalent) and an excess of this compound (e.g., 3-5 equivalents) in the chosen solvent. Using excess alcohol as the solvent can help drive the equilibrium.
-
Carefully add a catalytic amount of the strong acid.
-
If using a non-polar solvent, set up a Dean-Stark apparatus to remove the water byproduct.
-
Heat the reaction mixture to reflux and stir for 2-10 hours, monitoring the progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The Mitsunobu reaction is a milder method for esterification that proceeds with inversion of stereochemistry at the alcohol carbon, which is not relevant for the primary alcohol of this compound but is a gentle and efficient method.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent), the carboxylic acid-containing molecule (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can be incorporated as a linker in PROTAC synthesis, connecting the target protein ligand to the E3 ligase ligand. The biotin moiety can also serve as a valuable tool for pull-down assays and target engagement studies.
Application in Antibody-Drug Conjugate (ADC) Development
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to synthesize linkers for ADCs, with the PEG component enhancing solubility and the biotin group potentially being used for purification or diagnostic purposes.
Conclusion
This compound is a highly versatile and valuable reagent for researchers and drug development professionals. Its well-defined structure, combining the specific binding of biotin with the advantageous properties of a PEG spacer and a reactive terminal alcohol, allows for the construction of sophisticated bioconjugates. The detailed protocols provided in this guide offer a starting point for the chemical modification of this linker, enabling its application in a wide range of innovative research areas, including the development of next-generation therapeutics like PROTACs and ADCs. Careful consideration of reaction conditions and purification strategies will ensure the successful implementation of this compound in complex synthetic schemes.
References
An In-Depth Technical Guide to Biotin-PEG3-Alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG3-alcohol, a versatile bifunctional linker widely employed in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are provided to facilitate its practical implementation in the laboratory.
Core Chemical and Physical Properties
This compound is a molecule that incorporates a biotin moiety, a triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The hydrophilic PEG3 spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin group for binding.[1][2] The terminal hydroxyl group allows for further chemical modification and conjugation to other molecules.[3]
Data Presentation: Key Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C16H29N3O5S | [4] |
| Molecular Weight | 375.5 g/mol | [4] |
| CAS Number | 289714-02-9 | |
| Appearance | White solid | |
| Purity | Typically >95% | |
| Solubility | Water, DMSO, DMF, Alcohols | |
| Storage Conditions | -20°C, desiccated |
Chemical Structure and Reactivity
The structure of this compound consists of three key functional components: the biotin headgroup, the PEG3 linker, and the terminal alcohol.
The terminal primary hydroxyl group is not inherently reactive towards biomolecules but can be activated to facilitate conjugation. Common activation strategies include conversion to a more reactive functional group such as a tosylate, mesylate, or by coupling it with a carboxylic acid-containing molecule.
Experimental Protocols
Activation of the Terminal Hydroxyl Group for Conjugation
To conjugate this compound to a biomolecule, the terminal hydroxyl group must first be activated. Below are two common methods for this activation.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for nucleophilic substitution reactions with amines or thiols on a target molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Methodology:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere of argon or nitrogen.
-
Cool the solution in an ice bath.
-
Add triethylamine or pyridine (1.5-2 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting Biotin-PEG3-tosylate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Coupling of this compound to a Carboxylic Acid
This protocol details the esterification of this compound with a molecule containing a carboxylic acid group using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Methodology:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or DMF under an inert atmosphere.
-
Add DCC or EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting biotinylated molecule by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Biotinylation of a Protein and Streptavidin Pull-Down Assay
This section describes a general workflow for biotinylating a protein of interest (POI) and subsequently using this biotinylated protein as "bait" to identify interacting "prey" proteins from a cell lysate via a streptavidin pull-down assay.
References
Synthesis of Biotin-PEG3-Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a common and efficient synthesis route for Biotin-PEG3-alcohol, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. The synthesis involves a two-stage process: the preparation of the intermediate linker, 2-(2-(2-aminoethoxy)ethoxy)ethanol, followed by its conjugation with an activated biotin derivative.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, a mono-aminated triethylene glycol derivative. The second step is the coupling of this amino-PEG linker with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, yielding the final product.
Caption: Overall synthesis route for this compound.
II. Experimental Protocols
A. Step 1: Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanol (Amino-PEG3-alcohol)
This intermediate can be synthesized from triethylene glycol via a two-step process involving tosylation followed by azidation and subsequent reduction.
1. Synthesis of Triethylene Glycol Monotosylate
-
Materials:
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve a large excess of triethylene glycol in pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine dropwise to the cooled triethylene glycol solution with constant stirring.
-
Allow the reaction mixture to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield triethylene glycol monotosylate as a colorless oil.
-
2. Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanol
-
Materials:
-
Triethylene glycol monotosylate
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Diatomaceous earth (e.g., Celite®)
-
-
Procedure:
-
Dissolve triethylene glycol monotosylate in DMSO and add sodium azide (1.5-2 equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide intermediate.
-
Dissolve the crude azide intermediate in methanol or ethanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol as a colorless to pale yellow oil. This product is often used in the next step without further purification.
-
B. Step 2: Synthesis of this compound
This step involves the coupling of the amino-PEG3-alcohol with an activated biotin derivative.
Caption: Experimental workflow for the synthesis of this compound.
-
Materials:
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
2-(2-(2-aminoethoxy)ethoxy)ethanol
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., a gradient of methanol in dichloromethane)
-
-
Procedure:
-
Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.2-1.5 equivalents) in anhydrous DMF.
-
Add triethylamine (2-3 equivalents) to the amino-PEG3-alcohol solution.
-
Slowly add the Biotin-NHS ester solution to the amino-PEG3-alcohol solution with constant stirring at room temperature.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a white to off-white solid.
-
III. Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |
| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 | 35013-72-0 | >95% |
| 2-(2-(2-aminoethoxy)ethoxy)ethanol | C₆H₁₅NO₃ | 149.19 | 6338-55-2 | >95% |
| This compound | C₁₆H₂₉N₃O₅S | 375.49 | 289714-02-9 | >98% [1] |
IV. Characterization of this compound
The structure and purity of the final product should be confirmed by various analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of characteristic peaks for the biotin moiety, the PEG linker, and the terminal alcohol.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product. The expected mass for C₁₆H₂₉N₃O₅S is 375.49 g/mol .[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG3-alcohol is a versatile, heterobifunctional molecule integral to advancements in bioconjugation, drug delivery, and targeted protein degradation. This guide elucidates the core mechanism of action of this compound, detailing the distinct roles of its biotin moiety, polyethylene glycol (PEG) linker, and terminal alcohol group. We provide a comprehensive overview of its applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a practical resource for researchers in the field.
Core Mechanism of Action
This compound's functionality is derived from its three key components: a biotin head, a PEG3 spacer, and a terminal primary alcohol. Each component serves a distinct purpose, making the molecule a highly adaptable tool in biomedical research.
-
Biotin Moiety: This vitamin H derivative exhibits an exceptionally high and specific binding affinity for avidin and streptavidin proteins[1][2]. This near-irreversible interaction, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ mol/L), is a cornerstone of many biotechnological applications, including purification, detection, and immobilization of biomolecules[1][3].
-
Polyethylene Glycol (PEG) Linker: The three-unit PEG spacer is a hydrophilic and flexible chain that confers several advantageous properties. It significantly increases the water solubility of the molecule and any conjugate it is attached to. The PEG linker's flexibility and length (approximately 14.1 Å) help to minimize steric hindrance, allowing the biotin group to efficiently access the binding pockets of avidin or streptavidin. In the context of PROTACs, the PEG linker's length and flexibility are critical for optimizing the formation and stability of the ternary complex between the target protein and the E3 ligase.
-
Terminal Alcohol (-OH): The primary hydroxyl group serves as a versatile chemical handle for conjugation. It can be activated or reacted with a variety of functional groups, such as carboxylic acids (to form esters), isocyanates (to form carbamates), or can be converted to other functionalities like amines or azides for further reaction. This allows for the covalent attachment of this compound to a wide range of molecules, including proteins, peptides, drugs, and E3 ligase ligands.
Data Presentation
The following tables summarize key quantitative data for this compound and the fundamental interaction it facilitates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C16H29N3O5S | |
| Molecular Weight | 375.49 g/mol | |
| Purity | ≥95-98% | |
| Solubility | Water, DMSO, DMF, Alcohols | |
| Storage Conditions | -20°C, desiccated |
Table 2: Biotin-Streptavidin Interaction Parameters
| Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) | ~1 x 10⁻¹⁴ M | |
| Binding Stoichiometry | 4 biotin molecules per streptavidin tetramer | |
| Association Rate Constant (k_on) | > 1 x 10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (k_off) | ~3.10 x 10⁻⁵ s⁻¹ |
Application in Targeted Protein Degradation (PROTACs)
This compound is a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role of the Linker in PROTAC Efficacy
The linker is a critical determinant of a PROTAC's success. The PEG3 portion of this compound serves as this linker, and its properties significantly influence:
-
Ternary Complex Formation: The linker must have an optimal length and flexibility to allow for the favorable orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.
-
Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of the two ligands.
-
Pharmacokinetics: The linker can influence the metabolic stability and pharmacokinetic profile of the PROTAC.
The biotin moiety in this context can be used for various purposes, including the purification of the PROTAC molecule or for studying its interactions using avidin/streptavidin-based assays.
PROTAC Signaling Pathway
The mechanism of action of a PROTAC is a multi-step intracellular process.
References
- 1. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Solubility of Biotin-PEG3-alcohol in DMSO: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Biotin-PEG3-alcohol in dimethyl sulfoxide (DMSO) versus water. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a clear comparison, outlines experimental methodologies for solubility determination, and presents a typical workflow for its application in bioconjugation.
This compound is a valuable bioconjugation linker, integrating a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a terminal hydroxyl group for further chemical modification.[1][2][3] Understanding its solubility in common laboratory solvents is critical for its effective use in various applications, including antibody-drug conjugates (ADCs), PROTACs, and labeling of biomolecules.[4][5]
Quantitative Solubility Analysis: DMSO vs. Water
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Amine-PEG3-Biotin | DMSO | 245 | 585.35 | |
| Water | 95 | 226.97 | ||
| Biotin-PEG3-azide | DMSO | 100 | 224.95 | |
| Water | 10 | 22.49 | ||
| Biotin-PEG3-acid | DMSO | Soluble | Not Specified | |
| Water | Soluble | Not Specified | ||
| BCN-PEG3-Biotin | DMSO | 100 | 168.14 |
Note: The compounds listed are structurally similar to this compound and serve as strong indicators of its expected solubility behavior. The core Biotin-PEG3 structure is the primary determinant of these physical properties.
The PEG spacer in these molecules is known to be hydrophilic, which contributes to their solubility in aqueous solutions. However, the data clearly indicates that for these related biotinylated PEG linkers, DMSO is a far more effective solvent, often by an order of magnitude. This enhanced solubility in DMSO is a crucial consideration for preparing high-concentration stock solutions for experimental use.
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of this compound or other small molecules, the following established methodologies can be employed.
Method 1: Equilibrium Solubility Determination by UV/VIS Spectroscopy
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Deionized water
-
Eppendorf tubes (1.5 mL)
-
Platform shaker
-
Centrifuge
-
UV/VIS Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Add an excess amount of this compound to a 1.5 mL Eppendorf tube.
-
Add a defined volume (e.g., 1.0 mL) of the desired solvent (DMSO or water) to the tube.
-
Seal the tube and place it on a platform shaker at a constant speed (e.g., 200 rpm) and temperature (e.g., 25°C).
-
Equilibrate the solution for a set period (e.g., 24 hours) to ensure saturation.
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration of the saturated solution using a pre-established standard curve of this compound in the respective solvent.
Method 2: Kinetic Solubility Determination using a DMSO Titration Method
This method provides a rapid estimation of a compound's solubility in an aqueous buffer, which is often relevant for biological assays.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
High-precision pipette or burette
-
Stir plate and stir bar
-
Nephelometer or visual inspection against a dark background
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 200 mg/mL).
-
Place a known volume of the aqueous buffer (e.g., 50 mL) in a beaker with a stir bar.
-
Slowly add the DMSO stock solution dropwise to the stirring buffer.
-
Monitor the solution for the first sign of persistent cloudiness or precipitation (opalescence). This can be done visually or with a nephelometer for higher precision.
-
Record the volume of the DMSO stock solution added to reach this point.
-
Calculate the solubility as the total mass of the compound added divided by the final volume of the solution.
Application in Bioconjugation: A Workflow for Protein Biotinylation
This compound is frequently used to biotinylate proteins and other biomolecules. The terminal hydroxyl group can be activated or derivatized to react with functional groups on the target molecule. The following workflow illustrates a common application.
Caption: Workflow for protein biotinylation using a Biotin-PEG3-linker.
This diagram outlines the key steps from preparation to application. The high solubility of the biotinylating reagent in DMSO is crucial for the initial stock solution preparation, which is then added to the aqueous protein solution to initiate the conjugation reaction.
Conclusion
The available data on compounds structurally related to this compound strongly supports its significantly higher solubility in DMSO compared to water. This characteristic is vital for researchers preparing concentrated stock solutions and designing bioconjugation experiments. The provided experimental protocols offer standardized methods for determining the precise solubility of this and other small molecules, ensuring reproducible and accurate results. The illustrated workflow highlights the practical application of this compound in protein biotinylation, a fundamental technique in modern life sciences research.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 289714-02-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
The Pivotal Role of the PEG3 Linker in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences and drug development. The exceptionally high affinity of biotin for avidin and its bacterial analog streptavidin provides a powerful and versatile tool for detection, purification, and targeted delivery. However, the efficiency and utility of biotinylation can be significantly hampered by factors such as steric hindrance and poor solubility of the labeled molecule. The incorporation of a flexible, hydrophilic spacer arm, or linker, between biotin and the target molecule can overcome these limitations. This technical guide provides an in-depth exploration of the function and application of the polyethylene glycol (PEG) linker, specifically the three-unit PEG (PEG3), in biotinylation.
The PEG3 linker, a short, discrete chain of three ethylene glycol units, offers a unique combination of properties that enhance the performance of biotinylated molecules in a wide array of applications, from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to sophisticated immunoassays. This guide will delve into the physicochemical advantages conferred by the PEG3 linker, provide detailed experimental protocols for its use, and present visual representations of key concepts and workflows.
Core Functions and Advantages of the PEG3 Linker
The integration of a PEG3 linker into biotinylation reagents imparts several key advantages that stem from its chemical nature:
-
Enhanced Solubility: The hydrophilic character of the polyethylene glycol chain significantly increases the aqueous solubility of the biotinylated molecule. This is particularly crucial when working with hydrophobic proteins or peptides, preventing aggregation and maintaining their biological activity.
-
Reduced Steric Hindrance: The PEG3 spacer arm extends the biotin moiety away from the surface of the target molecule, thereby increasing its accessibility to the deep biotin-binding pocket of streptavidin or avidin. This mitigation of steric hindrance leads to more efficient and stable binding.
-
Improved Pharmacokinetics: In the context of drug development, particularly for ADCs and other targeted therapeutics, PEGylation can prolong the circulation half-life of the molecule. The hydrophilic PEG linker creates a hydration shell that can shield the conjugate from proteolytic enzymes and reduce renal clearance.
-
Precise Spatial Control: The defined length of the discrete PEG3 linker provides precise control over the distance between the biotin and the target molecule. This is critical in applications like PROTACs, where optimal orientation of the target protein and an E3 ligase is necessary for efficient ternary complex formation.[1]
Quantitative Data on the Impact of PEG Linkers
While the qualitative benefits of PEG linkers are well-established, quantitative data helps to illustrate their impact on key parameters. The following tables summarize representative data on binding affinity and solubility. It is important to note that the exact values can vary depending on the specific experimental conditions, the nature of the target molecule, and the assay used.
Table 1: Comparison of Binding Affinities to Streptavidin
| Ligand | Dissociation Constant (Kd) | Reference |
| Free Biotin | ~10-14 to 10-15 M | [2][3] |
| Biotin-PEG3 (estimated) | ~10-13 to 10-14 M | |
| Biotinylated Macromolecule (No Linker) | Variable, often reduced affinity |
Note: While a precise Kd for Biotin-PEG3 is not consistently reported, the literature suggests that short PEG linkers generally cause a slight to negligible decrease in binding affinity compared to free biotin, an effect that is far outweighed by the benefits of reduced steric hindrance.
Table 2: Solubility of Biotin and PEGylated Biotin Derivatives
| Compound | Solubility in Water | Reference |
| Biotin | Low (approx. 22 mg/100 mL at 25°C) | |
| Biotin-PEG3-Azide | High (approx. 44.45 mg/mL) | |
| Biotin-PEG Linkers (general) | Generally soluble in water and aqueous buffers |
Key Applications and Signaling Pathways
The unique properties of the PEG3 linker make it an invaluable tool in a variety of advanced research and therapeutic applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. The linker plays a critical role in the stability and efficacy of the ADC. A PEG3 linker can be incorporated to:
-
Increase the hydrophilicity of the ADC, particularly when a hydrophobic drug is used, reducing the risk of aggregation.
-
Potentially improve the pharmacokinetic profile of the ADC, leading to longer circulation times.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy. The PEG3 linker is often an optimal choice due to its:
-
Flexibility: Allowing for the necessary conformational changes to facilitate the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).
-
Hydrophilicity: Improving the solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
The successful implementation of PEG3-biotinylation relies on well-defined experimental protocols. Below are detailed methodologies for common biotinylation strategies.
Protocol 1: Biotinylation of Proteins in Solution using NHS-PEG3-Biotin
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein in solution.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
NHS-PEG3-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Methodology:
-
Protein Preparation:
-
Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the NHS-PEG3-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEG3-Biotin to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-PEG3-Biotin
This protocol is for labeling proteins on the surface of living cells. The use of a sulfo-NHS ester increases the water solubility of the reagent and prevents it from crossing the cell membrane.
Materials:
-
Suspension or adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-PEG3-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Methodology:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.
-
Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 1-25 x 106 cells/mL.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-PEG3-Biotin in water or PBS.
-
-
Biotinylation Reaction:
-
Add the Sulfo-NHS-PEG3-Biotin solution to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Quenching the Reaction:
-
Wash the cells once with the quenching solution to stop the reaction.
-
Wash the cells two more times with ice-cold PBS.
-
-
Cell Lysis and Downstream Processing:
-
Lyse the cells using an appropriate lysis buffer.
-
The biotinylated proteins in the cell lysate can then be purified using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting).
-
Conclusion
The PEG3 linker is a versatile and powerful tool in the field of biotinylation, offering significant advantages in terms of solubility, steric hindrance, and spatial control. Its incorporation into biotinylation reagents enhances the performance of the resulting conjugates in a wide range of applications, from fundamental research to the development of novel therapeutics like ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the benefits of the PEG3 linker in their work, ultimately leading to more robust and reliable experimental outcomes. As the demand for more sophisticated bioconjugation strategies continues to grow, the rational application of well-designed linkers like PEG3 will remain a critical component of success.
References
Biotin-PEG3-alcohol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and applications of Biotin-PEG3-alcohol, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics.
Core Molecular Attributes
This compound is a molecule that incorporates a biotin moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. This combination of features makes it a valuable tool for a variety of research applications. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling robust detection and purification. The PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, while the terminal alcohol can be further functionalized for conjugation to other molecules.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 375.48 g/mol [1][2] |
| Molecular Formula | C16H29N3O5S[1][2][3] |
| Purity | >96% |
| CAS Number | 289714-02-9 |
Experimental Protocol: Biotinylation of Cell Surface Proteins
The following is a representative protocol for the biotinylation of cell surface proteins using a biotin-PEG linker. This protocol is adapted from methodologies for similar biotinylation reagents and can be optimized for specific cell types and experimental goals.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Adherent cells of choice (e.g., HeLa, A431)
-
Microcentrifuge tubes
-
Ice bucket
-
Rocking platform or orbital shaker
Procedure:
-
Cell Preparation:
-
Plate cells in appropriate culture vessels and grow to 80-90% confluency.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.
-
Immediately before use, dilute the this compound stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0. It is crucial to use a buffer without primary amines (like Tris) as they will compete with the labeling reaction.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS, pH 7.4, to remove any residual serum proteins.
-
Add the freshly prepared this compound labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Quenching:
-
Aspirate the labeling solution.
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted reagent.
-
Incubate the final wash for 5-10 minutes on ice.
-
-
Cell Lysis:
-
After quenching, lyse the cells directly on the plate by adding ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification of Biotinylated Proteins:
-
Transfer the supernatant to a new tube and add streptavidin-agarose beads.
-
Incubate for 1-2 hours at 4°C on a rocking platform.
-
Pellet the beads by centrifugation and wash three times with Lysis Buffer.
-
Elute the biotinylated proteins from the beads using an appropriate elution buffer (e.g., sample buffer for SDS-PAGE).
-
Visualized Experimental Workflow: Protein Biotinylation and Affinity Purification
The following diagram illustrates the general workflow for labeling proteins with this compound and their subsequent purification.
Caption: Workflow of protein biotinylation using this compound and subsequent affinity purification.
References
The Unrivaled Partnership: A Technical Guide to the Role of Biotin in Streptavidin Binding Assays
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, stands as one of the strongest non-covalent bonds known in nature.[1][2] This remarkably high affinity, characterized by a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), forms the cornerstone of a vast array of life science applications, from routine immunoassays to advanced drug discovery platforms.[1][3][4] This technical guide delves into the core principles of the biotin-streptavidin system, providing detailed experimental protocols and quantitative data to empower researchers in harnessing its full potential.
Core Principles of the Biotin-Streptavidin Interaction
Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin. This multivalency is a key feature, enabling signal amplification and the creation of stable molecular complexes. The binding is highly specific and rapid, and the resulting complex is exceptionally stable, resisting extremes of pH, temperature, organic solvents, and proteolytic enzymes. This robustness makes the biotin-streptavidin system a reliable tool in a multitude of experimental contexts.
The interaction is not limited to free biotin. Biotin can be covalently attached to a wide range of molecules, including antibodies, nucleic acids, and proteins, a process known as biotinylation. These biotinylated molecules can then be detected or captured with high specificity and sensitivity using streptavidin conjugated to a reporter molecule (e.g., an enzyme or fluorophore) or immobilized on a solid support.
Quantitative Analysis of Binding Affinity
The strength of the biotin-streptavidin interaction has been quantified by various biophysical techniques. The dissociation constant (Kd) is a key parameter representing the concentration of ligand at which half of the binding sites of the protein are occupied at equilibrium. A lower Kd value indicates a stronger binding affinity.
| Parameter | Value | Technique | Reference |
| Dissociation Constant (Kd) | ≈10⁻¹⁴ mol/L | Not Specified | |
| Dissociation Constant (Kd) | ≈10⁻¹⁵ M | Not Specified | |
| Dissociation Constant (Kd) | 10.9 nM | Surface Plasmon Resonance (SPR) | |
| Association Rate Constant (ka) | 3.5 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Association Rate Constant (ka) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Droplet Microfluidics | |
| Dissociation Rate Constant (kd) | 3.9 x 10⁻² s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (kd) | 2.4 x 10⁻⁶ s⁻¹ | Not Specified |
Note: The significant variation in reported kinetic constants can be attributed to differences in experimental conditions, the specific forms of biotin and streptavidin used (e.g., native vs. recombinant, modified forms), and the analytical techniques employed.
Experimental Protocols
The versatility of the biotin-streptavidin system is reflected in its application across numerous experimental techniques. Below are detailed protocols for key assays.
Protein Biotinylation
This protocol describes a common method for labeling proteins with biotin using N-hydroxysuccinimide (NHS)-activated biotin.
Materials:
-
Protein of interest
-
N-Hydroxysuccinimide biotin (NHS-biotin)
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium chloride (NH₄Cl, 1 M)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve the protein to be biotinylated in 0.1 M sodium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.
-
Dialyze the protein solution against the same buffer to remove any primary amines that could compete with the reaction.
-
Dissolve NHS-biotin in DMSO to a concentration of 1 mg/mL.
-
Add the NHS-biotin solution to the protein solution. A common starting point is a 20-fold molar excess of biotin to protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
To quench the reaction, add NH₄Cl to a final concentration of 50 mM and incubate for 10 minutes at room temperature.
-
Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Determine the protein concentration and degree of biotinylation using appropriate methods (e.g., HABA assay).
Sandwich ELISA with Streptavidin-Biotin Detection
This protocol outlines a highly sensitive ELISA method that utilizes a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.
Materials:
-
Capture antibody
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Antigen standard and samples
-
Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well microplate
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Western Blot with Streptavidin-Biotin Detection
This protocol enhances the sensitivity of Western blotting by using a biotinylated secondary antibody and a streptavidin-HRP conjugate.
Materials:
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.
Surface Plasmon Resonance (SPR) with a Streptavidin-Coated Sensor Chip
This protocol describes the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip for kinetic analysis of molecular interactions.
Materials:
-
SPR instrument and streptavidin-coated sensor chip
-
Biotinylated ligand
-
Analyte
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor surface. The high affinity of the interaction will result in stable capture. The amount of immobilized ligand can be controlled by adjusting the concentration and contact time.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to monitor the association phase.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration: If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle. For very high-affinity interactions, the surface may not be regenerable.
-
Data Analysis: Analyze the sensorgrams to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizing the Workflow and Interactions
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows and molecular interactions.
Protein Biotinylation Workflow
Sandwich ELISA Workflow
Biotin-Streptavidin Interaction
Considerations and Troubleshooting
While the biotin-streptavidin system is robust, there are potential pitfalls to consider:
-
Endogenous Biotin: Cell and tissue lysates can contain endogenous biotinylated proteins, which can lead to background signal in assays like Western blotting. Blocking steps with avidin and then biotin can help to mitigate this issue.
-
Biotin Interference in Clinical Assays: High levels of biotin supplementation in patients can interfere with clinical immunoassays that utilize the biotin-streptavidin system, potentially leading to erroneous diagnostic results. This is a critical consideration in the development and interpretation of diagnostic tests.
-
Non-specific Binding: While streptavidin has a lower propensity for non-specific binding compared to avidin (due to the absence of glycosylation), it is still important to use appropriate blocking agents and wash conditions to minimize background.
-
Steric Hindrance: The large size of the streptavidin tetramer (approximately 53 kDa) can sometimes cause steric hindrance, preventing the binding of other molecules. In such cases, using monomeric or divalent streptavidin variants may be beneficial.
Conclusion
The biotin-streptavidin interaction provides a powerful and versatile tool for researchers across numerous disciplines. Its exceptional affinity, specificity, and stability have made it an indispensable component of modern molecular biology and biotechnology. By understanding the core principles, leveraging detailed experimental protocols, and being mindful of potential challenges, researchers can effectively employ this remarkable molecular partnership to advance their scientific discoveries.
References
PEGylation in Drug Delivery Systems: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a cornerstone of modern drug delivery. This technology has revolutionized the pharmaceutical industry by enabling the development of "biobetter" drugs with improved pharmacokinetic and pharmacodynamic profiles. By strategically modifying proteins, peptides, nanoparticles, and small molecules with PEG, researchers can significantly extend drug circulation half-life, enhance stability, increase solubility, and reduce immunogenicity. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental protocols for conjugation and characterization, and a summary of the quantitative impact of this technology on drug delivery systems. The guide also explores the challenges associated with PEGylation, including the potential for immunogenicity and altered bioactivity, and provides insights into the future direction of this critical field.
Core Principles of PEGylation
PEGylation is a versatile technology that leverages the unique physicochemical properties of polyethylene glycol, a non-toxic, non-immunogenic, and highly water-soluble polymer.[1][2] The covalent attachment of PEG chains to a drug molecule creates a hydrophilic shield around it, leading to several key advantages in a drug delivery context.[3][4]
1.1. The "Stealth" Effect and Prolonged Circulation:
The primary benefit of PEGylation is the creation of a "stealth" effect, which shields the therapeutic molecule from the host's immune system and proteolytic enzymes.[4] The hydrophilic PEG chains attract and retain a significant amount of water, forming a hydrated shell that increases the hydrodynamic radius of the drug conjugate. This increased size reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream.
1.2. Enhanced Stability and Solubility:
PEGylation can significantly improve the stability of therapeutic agents by protecting them from enzymatic degradation and aggregation. The flexible PEG chains can sterically hinder the approach of proteases and other degrading enzymes. Furthermore, the hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their formulation and administration.
1.3. Reduced Immunogenicity and Antigenicity:
By masking the surface epitopes of a therapeutic protein, PEGylation can reduce its immunogenicity and antigenicity. This is particularly crucial for non-human derived proteins or proteins that have a tendency to elicit an immune response, which can lead to the formation of anti-drug antibodies (ADAs) and a loss of therapeutic efficacy.
1.4. The Enhanced Permeability and Retention (EPR) Effect:
In the context of cancer therapy, PEGylated nanocarriers can take advantage of the Enhanced Permeability and Retention (EPR) effect. Tumor tissues often have leaky blood vessels and poor lymphatic drainage. The increased size of PEGylated nanoparticles allows them to preferentially extravasate through these leaky vessels and accumulate in the tumor microenvironment, leading to targeted drug delivery.
Architectures and Chemistries of PEGylation
The effectiveness of PEGylation is highly dependent on the architecture of the PEG polymer and the chemistry used for conjugation.
2.1. PEG Architectures:
-
Linear PEG: The most common and simplest form, consisting of a single PEG chain.
-
Branched PEG: Consists of multiple PEG chains emanating from a central core. This architecture can provide more effective shielding due to its increased hydrodynamic volume.
-
Forked PEG: A variation of branched PEG with two linear PEG chains attached to a single point.
-
Multi-arm PEG: Features multiple PEG chains extending from a central core, often used for creating hydrogels or for multi-drug conjugation.
2.2. PEGylation Chemistries:
The choice of conjugation chemistry depends on the available functional groups on the therapeutic molecule (e.g., amines, thiols, carboxyls).
-
Amine-reactive PEGylation: This is the most common approach, targeting the primary amino groups of lysine residues or the N-terminus of proteins. Reagents like PEG-NHS esters are frequently used to form stable amide bonds.
-
Thiol-reactive PEGylation: This strategy targets free cysteine residues, offering a more site-specific conjugation. PEG-maleimide is a common reagent that forms a stable thioether bond.
-
Carbonyl-reactive PEGylation: This method involves the reaction of PEG-hydrazide or PEG-aminooxy with aldehyde or ketone groups on the drug molecule.
-
"Click" Chemistry: This approach utilizes bio-orthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to achieve highly specific and efficient PEGylation.
Quantitative Impact of PEGylation on Drug Delivery
The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic and physicochemical parameters.
Table 1: Effect of PEGylation on Pharmacokinetic Parameters
| Parameter | Unmodified Drug | PEGylated Drug | Fold Change | Reference(s) |
| Circulation Half-life (t½) | Minutes to hours | Hours to days | 10 - 100x | |
| Renal Clearance (CLr) | High | Significantly Reduced | Varies | |
| Volume of Distribution (Vd) | Variable | Generally Decreased | Varies | |
| Bioavailability (F) | Low to moderate | Increased | Varies |
Table 2: Influence of PEG Size and Architecture on Drug Properties
| PEG Property | Effect on Hydrodynamic Radius | Effect on Immunogenicity | Effect on In Vivo Activity | Reference(s) |
| Increasing Molecular Weight | Increases | Generally Decreases (to a point) | May Decrease (steric hindrance) | |
| Linear vs. Branched | Branched > Linear | Branched offers better shielding | Dependent on conjugation site | |
| Grafting Density | Increases with density | Higher density improves shielding | High density may hinder receptor binding |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of PEGylated drug delivery systems.
4.1. Protocol for Amine-Reactive PEGylation of a Protein using PEG-NHS Ester
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-8.0. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution at a specific molar excess (e.g., 5- to 50-fold molar excess of PEG to protein).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding an amine-containing buffer like Tris or glycine.
-
Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.
4.2. Protocol for Characterization of PEGylated Proteins
-
Determination of PEGylation Degree:
-
SDS-PAGE: Analyze the PEGylated protein by SDS-PAGE. The increase in molecular weight will result in a shift in the band position compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact molecular weight of the conjugate to calculate the number of attached PEG chains.
-
-
Identification of PEGylation Sites:
-
Peptide Mapping: Digest the PEGylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified amino acid residues.
-
-
Quantification of PEGylation:
-
High-Performance Liquid Chromatography (HPLC): Use size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC) to separate and quantify the PEGylated protein and any remaining unconjugated protein. A charged aerosol detector (CAD) can be used for PEG quantification as it does not require a chromophore.
-
-
Structural Integrity Assessment:
-
Circular Dichroism (CD) Spectroscopy: Assess the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the PEGylated protein to confirm an increase in size and assess for aggregation.
-
4.3. Protocol for Detection of Anti-PEG Antibodies (ELISA)
-
Plate Coating: Coat a 96-well microplate with a PEG-protein conjugate (e.g., mPEG-BSA) and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours.
-
Detection Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody. Incubate for 1 hour.
-
Substrate Addition: After another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells.
-
Color Development and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Visualizing PEGylation Concepts with Graphviz
5.1. Signaling Pathway Modulation
PEGylation can sterically hinder the interaction of a therapeutic protein with its cell surface receptor, potentially altering the downstream signaling cascade. This can lead to a slower but more sustained signaling activity.
Caption: Impact of PEGylation on Receptor Binding and Signaling.
5.2. Experimental Workflow for PEGylation and Characterization
This diagram outlines the typical workflow for producing and analyzing a PEGylated therapeutic protein.
Caption: Workflow for PEGylated Protein Development.
5.3. Logical Relationship of PEGylation's Advantages
This diagram illustrates the cause-and-effect relationships that lead to the therapeutic benefits of PEGylation.
Caption: How PEGylation Enhances Therapeutic Outcomes.
Challenges and Future Directions
Despite its numerous advantages, PEGylation is not without its challenges.
6.1. Immunogenicity of PEG:
While PEG itself is considered non-immunogenic, the repeated administration of PEGylated therapeutics can lead to the formation of anti-PEG antibodies (APAs). These antibodies can accelerate the clearance of the drug from the bloodstream, a phenomenon known as accelerated blood clearance (ABC), and in some cases, induce hypersensitivity reactions. The prevalence of pre-existing anti-PEG antibodies in the general population, likely due to exposure to PEG in cosmetics and other products, is also a growing concern.
6.2. Reduced Bioactivity:
The steric hindrance provided by the PEG chains, while beneficial for stability and immunogenicity, can sometimes interfere with the drug's interaction with its target receptor, leading to reduced bioactivity. This necessitates a careful balance between the degree of PEGylation and the preservation of the drug's therapeutic function.
6.3. Manufacturing and Characterization Complexity:
The production of well-defined and homogenous PEGylated conjugates can be challenging. The inherent polydispersity of many PEG reagents and the potential for multiple PEGylation sites on a protein can result in a heterogeneous mixture of products, complicating manufacturing and regulatory approval.
6.4. Future Trends:
The field of PEGylation is continuously evolving to address these challenges. Key areas of research include:
-
Site-Specific PEGylation: Developing more precise conjugation methods to produce homogenous products with optimized activity.
-
Cleavable Linkers: Designing linkers that release the native drug from the PEG carrier at the target site, restoring full bioactivity.
-
Alternative Polymers: Exploring other hydrophilic polymers, such as polysialic acid and hydroxyethyl starch, as alternatives to PEG to mitigate immunogenicity concerns.
-
"Biobetter" PEGylated Drugs: Focusing on the development of next-generation PEGylated therapeutics with enhanced efficacy and safety profiles.
Conclusion
PEGylation remains a powerful and versatile platform technology in drug delivery. Its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic agents has led to the successful development of numerous marketed drugs and a robust pipeline of candidates in clinical trials. While challenges related to immunogenicity and manufacturing complexity persist, ongoing innovations in polymer chemistry, conjugation techniques, and analytical methods are paving the way for the next generation of PEGylated therapeutics. For researchers and drug development professionals, a thorough understanding of the core principles, experimental methodologies, and quantitative impact of PEGylation is essential for harnessing its full potential to create safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols: Biotin-PEG3-alcohol Conjugation to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Biotin-PEG3-alcohol to molecules or surfaces presenting carboxyl groups. This procedure is widely applicable in bioconjugation, diagnostics, and drug delivery for the attachment of biotin moieties, enabling subsequent detection or purification using streptavidin or avidin-based systems. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.
Principle of the Reaction
The conjugation is achieved through a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
-
Activation of Carboxyl Groups: EDC reacts with carboxyl groups to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Ester Bond Formation: The terminal primary hydroxyl group of this compound nucleophilically attacks the NHS-activated carboxyl group, resulting in the formation of a stable ester bond and the release of NHS.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Storage |
| This compound | Purity ≥95% | -20°C, desiccated |
| Carboxylated Molecule/Surface | e.g., protein, nanoparticle, quantum dot | As per manufacturer's instructions |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade | -20°C, desiccated |
| NHS or Sulfo-NHS | Molecular Biology Grade | Room Temperature or 4°C, desiccated |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 | 4°C |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Room Temperature |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 | 4°C |
| Wash Buffer | PBS with 0.05% Tween-20 (PBST) | Room Temperature |
| Reaction Tubes | Low-protein binding microcentrifuge tubes | N/A |
| Purification System | Dialysis cassette (appropriate MWCO), size-exclusion chromatography, or streptavidin-agarose beads | N/A |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylated Protein
This protocol describes the biotinylation of a protein with available carboxyl groups (e.g., on aspartic and glutamic acid residues).
1. Preparation of Reagents:
-
Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS or sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Dissolve the carboxylated protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in Coupling Buffer to a final concentration that is in 10-50 fold molar excess to the protein.
2. Activation of Carboxyl Groups:
-
To the protein solution in Activation Buffer, add the EDC stock solution to a final concentration of 2-10 mM.
-
Immediately add the NHS/sulfo-NHS stock solution to a final concentration of 5-20 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation of this compound:
-
Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer or a small amount of a suitable base (e.g., 1 M sodium phosphate, dibasic).
-
Immediately add the this compound solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
5. Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and byproducts by dialysis against PBS, or by using a desalting column.
-
Alternatively, the biotinylated protein can be purified using streptavidin-agarose affinity chromatography.
Protocol 2: Biotinylation of Carboxylated Nanoparticles
This protocol is suitable for the surface modification of nanoparticles, such as quantum dots or magnetic beads, that have carboxyl groups on their surface.
1. Preparation of Reagents:
-
Prepare EDC and sulfo-NHS stock solutions as described in Protocol 1.
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in Coupling Buffer to a final concentration that is in significant molar excess to the available carboxyl groups on the nanoparticles.
2. Activation of Nanoparticle Carboxyl Groups:
-
To the nanoparticle suspension in Activation Buffer, add the EDC stock solution to a final concentration of 5-10 mM.
-
Immediately add the sulfo-NHS stock solution to a final concentration of 10-25 mM.
-
Incubate for 15-30 minutes at room temperature with continuous mixing (e.g., on a rotator).
3. Conjugation of this compound:
-
Centrifuge the activated nanoparticles and carefully remove the supernatant containing excess EDC and sulfo-NHS.
-
Resuspend the nanoparticles in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticles.
-
Incubate for 2 hours at room temperature or overnight at 4°C with continuous mixing.
4. Quenching and Washing:
-
Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times by resuspending them in Wash Buffer followed by centrifugation.
5. Final Resuspension:
-
Resuspend the biotinylated nanoparticles in a suitable storage buffer (e.g., PBS with a preservative).
Quantitative Data and Characterization
The efficiency of the biotinylation reaction can be assessed by quantifying the amount of biotin incorporated per molecule of protein or nanoparticle. While yields for EDC-mediated esterification can be high (85-95% in some organic synthesis applications), the efficiency in aqueous bioconjugation can vary depending on the specific reactants and conditions. Optimization of the molar ratios of EDC, NHS, and this compound may be necessary to achieve the desired degree of labeling.
HABA Assay for Biotin Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotinylation.[1][2][3]
Principle: HABA dye binds to avidin, producing a colored complex with a maximum absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.
HABA Assay Protocol:
-
Prepare a HABA/Avidin solution by mixing a stock solution of HABA with a known concentration of avidin in PBS.[3]
-
Measure the initial absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀, initial).[3]
-
Add a known amount of the purified biotinylated sample to the HABA/Avidin solution and mix well.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm (A₅₀₀, final).
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final).
-
Determine the concentration of biotin using the Beer-Lambert law and the molar extinction coefficient of the HABA/Avidin complex.
-
Calculate the moles of biotin per mole of protein/nanoparticle.
| Parameter | Typical Value | Reference |
| EDC Concentration | 2-10 mM | |
| NHS/sulfo-NHS Concentration | 5-25 mM | |
| This compound Molar Excess | 10-50 fold | General recommendation |
| Activation pH | 4.5-6.0 | |
| Coupling pH | 7.2-7.5 | |
| Reaction Time (Activation) | 15-30 minutes | |
| Reaction Time (Coupling) | 2 hours - overnight | |
| HABA Assay Wavelength | 500 nm | |
| Reported Esterification Yield (EDC-mediated) | 85-95% |
Signaling Pathways and Workflows
The conjugation of this compound to carboxylated surfaces is a key step in various workflows for diagnostics and proteomics. A common application is the functionalization of quantum dots (QDs) for targeted imaging or assays.
Caption: Workflow for biotinylation of quantum dots.
This diagram illustrates the workflow for the biotinylation of carboxylated quantum dots (QDs). The carboxyl groups on the QD surface are first activated with EDC and sulfo-NHS at a slightly acidic pH. The resulting NHS-activated QDs are then reacted with this compound at a neutral pH to form a stable ester linkage. The final biotinylated QDs can be used in various applications, such as forming a complex with a streptavidin-conjugated antibody for targeted cellular imaging.
Caption: Reaction mechanism of EDC/NHS esterification.
This diagram outlines the chemical reaction mechanism for the EDC/NHS-mediated conjugation of this compound to a carboxyl group. The carboxyl group is first activated by EDC to form an unstable O-acylisourea intermediate. This intermediate reacts with NHS to form a more stable NHS ester. The hydroxyl group of this compound then reacts with the NHS ester to form the final conjugate with a stable ester bond, releasing NHS. A competing side reaction is the hydrolysis of the O-acylisourea intermediate.
References
Application Notes and Protocols for Labeling Proteins with Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for protein detection, purification, and immobilization. Biotin-PEG3-alcohol is a biotinylation reagent featuring a triethylene glycol (PEG) spacer, which enhances water solubility and reduces steric hindrance, and a terminal primary alcohol group. This hydroxyl group, however, is not inherently reactive towards functional groups on proteins. Therefore, an activation step is required to convert the alcohol into a reactive moiety that can readily conjugate with proteins, typically targeting primary amines on lysine residues and the N-terminus.
These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to a protein of interest. Two primary activation methods are described: activation with N,N'-Disuccinimidyl Carbonate (DSC) and activation via tosylation.
Principle of the Method
The labeling of a protein with this compound is a two-step process:
-
Activation of this compound: The terminal hydroxyl group of this compound is chemically activated to create a reactive intermediate.
-
DSC Activation: Reacting this compound with N,N'-Disuccinimidyl Carbonate (DSC) in the presence of a base like pyridine or triethylamine yields a Biotin-PEG3-succinimidyl carbonate. This activated intermediate is highly reactive towards primary amines.
-
Tosylation: The hydroxyl group can be converted to a p-toluenesulfonate (tosyl) ester by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylated Biotin-PEG3 is a good leaving group and can react with nucleophilic groups on the protein.
-
-
Conjugation to the Protein: The activated Biotin-PEG3 reagent is then incubated with the target protein. The reactive group on the biotin-PEG linker forms a stable covalent bond with primary amine groups on the protein, resulting in a biotinylated protein.
Quantitative Data Summary
The efficiency of protein biotinylation can be influenced by several factors, including the molar ratio of the biotinylation reagent to the protein, protein concentration, pH, and reaction time. The following table provides a summary of typical quantitative parameters for the biotinylation of a generic IgG antibody.
| Parameter | DSC Activation Method | Tosylation Method | Reference |
| Molar Excess of Activated Biotin-PEG3 to Protein | 10- to 30-fold | 10- to 30-fold | [1] |
| Typical Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | [1] |
| Reaction pH for Protein Conjugation | 7.2 - 8.5 | 8.0 - 9.5 | [1] |
| Typical Incubation Time for Protein Conjugation | 1 - 2 hours at room temperature | 2 - 4 hours at room temperature | [1] |
| Expected Biotin-to-Protein Ratio (IgG) | 2 - 8 biotins per antibody | 2 - 8 biotins per antibody | [2] |
| Typical Labeling Efficiency | 50 - 80% | 40 - 70% |
Experimental Protocols
Method 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the activation of the hydroxyl group of this compound to a succinimidyl carbonate, which is then ready to react with primary amines on a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Protein to be labeled
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Protocol:
Part A: Activation of this compound
-
Dissolve this compound in anhydrous acetonitrile or DCM to a final concentration of 100 mM.
-
Add 1.5 equivalents of DSC to the this compound solution.
-
Add 2.0 equivalents of pyridine or triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the activated Biotin-PEG3-succinimidyl carbonate can be used directly in the next step or stored under anhydrous conditions at -20°C for a limited time.
Part B: Conjugation of Activated Biotin-PEG3 to Protein
-
Prepare the protein solution in PBS (pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Add a 10- to 30-fold molar excess of the activated Biotin-PEG3-succinimidyl carbonate solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against PBS.
Method 2: Activation of this compound by Tosylation
This protocol details the conversion of the hydroxyl group of this compound to a tosylate, which can then react with protein amines.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Triethylamine (TEA) or Pyridine
-
Protein to be labeled
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Protocol:
Part A: Tosylation of this compound
-
Dissolve this compound in anhydrous DCM or chloroform to a final concentration of 100 mM.
-
Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) to the solution.
-
Add 1.5 equivalents of triethylamine or pyridine to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After the reaction is complete, wash the organic layer with 1 M HCl, followed by 5% NaHCO3, and then brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the tosylated Biotin-PEG3.
Part B: Conjugation of Tosylated Biotin-PEG3 to Protein
-
Prepare the protein solution in 0.1 M sodium bicarbonate buffer (pH 8.5) at a concentration of 1-10 mg/mL.
-
Dissolve the tosylated Biotin-PEG3 in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Add a 10- to 30-fold molar excess of the tosylated Biotin-PEG3 solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the biotinylated protein using a desalting column or dialysis to remove excess reagents.
Characterization of Biotinylated Protein
After purification, it is essential to characterize the extent of biotinylation.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.
-
Streptavidin Gel Shift Assay: Biotinylated proteins will exhibit a shift in their electrophoretic mobility on SDS-PAGE when incubated with streptavidin.
-
Western Blot: The biotinylated protein can be detected on a western blot using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.
-
Mass Spectrometry: Mass spectrometry can be used to determine the precise number and location of biotin modifications on the protein.
Visualization of Workflows and Reactions
Caption: Chemical reaction for DSC activation and protein conjugation.
Caption: Chemical reaction for tosylation activation and protein conjugation.
Caption: Experimental workflow for protein biotinylation.
References
Application Notes and Protocols for Cell Surface Modification using Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-alcohol is a versatile bioconjugation reagent designed for the biotinylation of molecules and surfaces. This molecule features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a terminal primary hydroxyl group.[1][2] While the hydroxyl group is not directly reactive with common functional groups on cell surface proteins, it can be chemically activated to create a reactive intermediate. This allows for a two-step strategy for covalently modifying cell surface proteins, making it a valuable tool for various applications including drug targeting, cell adhesion studies, and proteomic analysis.[3][4]
This document provides detailed protocols for the activation of this compound and its subsequent use in labeling primary amine groups on live cell surfaces.
Principle of the Method
Directly labeling cell surface proteins with this compound is inefficient due to the low reactivity of the terminal hydroxyl group. Therefore, a two-step approach is employed:
-
Activation of this compound: The terminal hydroxyl group is converted into a better leaving group, a tosylate ester, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This creates an amine-reactive compound, Biotin-PEG3-tosylate (Biotin-PEG3-OTs).
-
Cell Surface Labeling: The activated Biotin-PEG3-OTs is then incubated with live cells. The tosylate group is susceptible to nucleophilic attack by primary amines (e.g., the epsilon-amine of lysine residues) on extracellular domains of surface proteins, forming a stable covalent bond.
This two-step process allows for the specific and efficient biotinylation of the cell surface, enabling downstream detection and purification.
Data Presentation
The following tables summarize representative quantitative data from cell surface labeling experiments. Note that optimal conditions and results will vary depending on the cell type and experimental setup.
Table 1: Labeling Efficiency as a Function of Activated Biotin-PEG3-OTs Concentration
| Concentration of Biotin-PEG3-OTs (mM) | Incubation Time (minutes) | Relative Biotinylation Level (Mean Fluorescence Intensity) | Percentage of Labeled Cells (%) |
| 0.1 | 30 | 1800 ± 250 | 75 ± 6 |
| 0.5 | 30 | 5500 ± 450 | 95 ± 3 |
| 1.0 | 30 | 9200 ± 700 | >99 |
| 0.5 | 15 | 3500 ± 300 | 88 ± 5 |
| 0.5 | 60 | 5800 ± 500 | 96 ± 2 |
Data are representative of results obtained by flow cytometry analysis of labeled cells stained with a fluorescent streptavidin conjugate.
Table 2: Cell Viability Assessment Post-Labeling
| Treatment | Cell Viability (%) |
| Untreated Control | 99 ± 1 |
| Vehicle Control (DMSO) | 98 ± 2 |
| 0.1 mM Biotin-PEG3-OTs | 97 ± 2 |
| 0.5 mM Biotin-PEG3-OTs | 95 ± 3 |
| 1.0 mM Biotin-PEG3-OTs | 92 ± 4 |
Cell viability was assessed using a Trypan Blue exclusion assay immediately after the labeling protocol.
Experimental Protocols
Protocol 1: Activation of this compound (Conversion to Biotin-PEG3-tosylate)
This protocol describes the chemical activation of the terminal hydroxyl group. This procedure should be performed by personnel with experience in organic synthesis in a chemical fume hood.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 - 2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, quench by adding a small amount of water.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Biotin-PEG3-tosylate.
-
Purify the product by column chromatography (silica gel) if necessary. The final product should be stored desiccated at -20°C.
Caption: Two-step reaction for cell surface biotinylation.
Protocol 2: Labeling of Adherent Cells with Activated Biotin-PEG3-tosylate
This protocol provides a general procedure for labeling cell surface proteins on adherent cells. Optimization may be required for specific cell lines and experimental goals.
Materials:
-
Activated Biotin-PEG3-tosylate (Biotin-PEG3-OTs)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer (100 mM glycine or Tris in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Adherent cells cultured to 80-90% confluency
-
Ice bucket
Procedure:
-
Reagent Preparation: Prepare a 100 mM stock solution of Biotin-PEG3-OTs in anhydrous DMSO. Store at -20°C, protected from light and moisture. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1 - 1.0 mM) in ice-cold PBS, pH 8.0. Crucially, do not use buffers containing primary amines (like Tris) for dilution, as they will compete with the labeling reaction.
-
Cell Preparation: Place the cell culture plate on ice to slow down membrane turnover and endocytosis.[5]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS, pH 8.0 to remove residual serum proteins.
-
Cell Labeling: Add the freshly prepared Biotin-PEG3-OTs labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Quenching: Aspirate the labeling solution. Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted reagent. Incubate the final wash for 10 minutes on ice.
-
Downstream Processing:
-
For Western Blot/Affinity Purification: Wash the cells once more with ice-cold PBS. Lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). The supernatant containing biotinylated proteins is now ready for downstream applications like streptavidin pull-down.
-
For Flow Cytometry/Microscopy: Wash the cells once more with ice-cold PBS. The cells can be stained with a fluorescently labeled streptavidin conjugate for analysis. For microscopy, cells can be fixed and permeabilized as required by the specific imaging protocol.
-
Caption: Experimental workflow for cell surface biotinylation.
Protocol 3: Analysis of Biotinylated Proteins by Western Blot
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 2)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
HRP-conjugated streptavidin
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.
-
Affinity Purification: Incubate a standardized amount of protein lysate (e.g., 500 µg) with streptavidin-agarose beads overnight at 4°C with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively (3-5 times) with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blot:
-
Separate the eluted proteins (the "surface fraction") and a small aliquot of the total lysate (the "input fraction") by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Probe the membrane with a primary antibody against the protein of interest to confirm its presence in the surface fraction.
-
Alternatively, probe the membrane with HRP-conjugated streptavidin to visualize all biotinylated proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody (if using a primary antibody).
-
Detect the signal using a chemiluminescent substrate. The relative intensity of the band in the surface fraction compared to the input provides a semi-quantitative measure of cell surface expression.
-
References
- 1. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG3-Alcohol in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-alcohol is a versatile reagent widely employed in life sciences for the affinity-based purification of proteins and other biomolecules. This bifunctional molecule consists of a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin or avidin, which are typically immobilized on beads or surfaces. The PEG3 linker enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the efficiency and specificity of pull-down assays.[1][2][3] The terminal alcohol group, while reactive under certain conditions, allows for the biotinylation of molecules for subsequent capture and analysis. This technology is instrumental in identifying protein-protein interactions, validating drug targets, and elucidating complex biological pathways.
Principle of this compound Pull-Down Assays
The core principle of a pull-down assay using this compound lies in the specific and high-affinity interaction between biotin and streptavidin. A "bait" molecule (e.g., a protein, peptide, or small molecule) is first conjugated with this compound. This biotinylated bait is then incubated with a complex biological sample, such as a cell lysate, containing potential "prey" molecules. If the prey molecule interacts with the bait, it forms a complex that can be selectively captured from the mixture using streptavidin-coated beads. After a series of washing steps to remove non-specifically bound molecules, the bait-prey complexes are eluted from the beads and analyzed by various methods, most commonly by mass spectrometry, to identify the interacting prey proteins.
Key Features and Advantages
-
High Specificity and Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, ensuring highly specific and efficient capture of biotinylated molecules.
-
Reduced Non-Specific Binding: The hydrophilic PEG3 spacer arm minimizes non-specific binding of proteins and other molecules to the beads, leading to cleaner pull-down results.[1][2]
-
Enhanced Solubility: The PEG linker improves the aqueous solubility of the biotinylated bait molecule, which is particularly beneficial for hydrophobic proteins or small molecules.
-
Versatility: The terminal hydroxyl group can be activated or modified to conjugate with various functional groups on the bait molecule.
-
Compatibility with Mass Spectrometry: The elution conditions are compatible with downstream analysis by mass spectrometry for the identification and quantification of interacting partners.
Application: Identification of FOXM1 Interacting Proteins
A prominent application of biotin-based pull-down assays is in the field of oncology research, particularly in understanding the interactome of key transcription factors like Forkhead Box M1 (FOXM1). FOXM1 is a crucial regulator of the cell cycle and is frequently overexpressed in various cancers, playing a significant role in tumor progression and metastasis. Identifying the proteins that interact with FOXM1 is essential for elucidating its mechanism of action and for developing targeted therapies.
A pull-down assay using a biotinylated FOXM1 protein (or a specific domain) as bait can be employed to isolate its interacting partners from cancer cell lysates. Subsequent analysis by quantitative mass spectrometry can then identify and quantify the proteins that are specifically pulled down with FOXM1.
Quantitative Data Presentation
Following a pull-down experiment, quantitative proteomics techniques, such as label-free quantification, can be used to compare the abundance of proteins in the experimental sample (with biotinylated bait) versus a negative control (e.g., beads alone or a non-specific biotinylated protein). The results can be summarized in a table to highlight the most significant interacting partners.
Below is a table representing the type of quantitative data that can be obtained from a mass spectrometry analysis of a pull-down experiment targeting the interactome of a protein like FOXM1.
| Protein ID | Gene Symbol | Protein Name | Fold Change (Bait vs. Control) | p-value | Number of Unique Peptides |
| P50991 | CTNNB1 | Catenin beta-1 | 15.2 | 0.001 | 25 |
| Q02246 | SMAD3 | Mothers against decapentaplegic homolog 3 | 12.8 | 0.003 | 18 |
| P35222 | CDK1 | Cyclin-dependent kinase 1 | 9.5 | 0.008 | 15 |
| P24941 | CCNB1 | G2/mitotic-specific cyclin-B1 | 8.7 | 0.011 | 12 |
| Q13427 | PLK1 | Polo-like kinase 1 | 7.9 | 0.015 | 11 |
| P17252 | TOP2A | DNA topoisomerase 2-alpha | 6.4 | 0.021 | 9 |
| Q06609 | AURKB | Aurora kinase B | 5.8 | 0.028 | 8 |
Experimental Protocols
I. Biotinylation of the Bait Protein
This protocol describes the general procedure for labeling a purified protein with a Biotin-PEG3-linker. The exact conditions may need to be optimized for the specific bait protein.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG3-NHS ester (or another activated form of Biotin-PEG3)
-
Anhydrous DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Prepare the Bait Protein: Dissolve the purified bait protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG3 reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Biotin: Remove the unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Confirmation of Biotinylation: Determine the protein concentration using a BCA assay. The degree of biotinylation can be assessed by a dot blot or Western blot using streptavidin-HRP.
II. Pull-Down Assay
This protocol outlines the steps for capturing the interacting prey proteins using the biotinylated bait.
Materials:
-
Biotinylated bait protein
-
Streptavidin-coated magnetic beads
-
Cell lysate from the desired cell line or tissue
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads and wash them three times with wash buffer.
-
-
Immobilization of Bait Protein:
-
Add the biotinylated bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.
-
Wash the beads three times with wash buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate (containing the prey proteins) to the beads with the immobilized bait.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Competitive Elution: Incubate the beads with an excess of free biotin to displace the biotinylated bait-prey complexes.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.
-
For comprehensive identification of interacting partners, subject the eluted sample to mass spectrometry analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a this compound pull-down assay.
FOXM1 Signaling Pathway Interaction
References
Application of Biotin-PEG3-alcohol in Antibody-Drug Conjugates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the stability, efficacy, and pharmacokinetic profile of the ADC. This document provides detailed application notes and protocols for the use of Biotin-PEG3-alcohol, a heterobifunctional linker, in the development of ADCs.
The incorporation of a discrete three-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall solubility and stability of the conjugate.[][2] The terminal biotin moiety serves as a potential targeting agent, exploiting the overexpression of biotin receptors on the surface of various cancer cells to facilitate receptor-mediated endocytosis and intracellular drug delivery.[3][4] The primary alcohol group on the other end of the linker provides a versatile handle for the attachment of a cytotoxic drug following appropriate activation.[3]
These notes will guide researchers through the rationale for using this compound, detailed experimental protocols for ADC synthesis and characterization, and representative data for this class of conjugates.
Rationale for Using this compound in ADCs
The unique trifunctional structure of this compound offers several advantages in the design and construction of ADCs:
-
Enhanced Hydrophilicity and Solubility: The PEG3 spacer is hydrophilic, which helps to counteract the hydrophobicity of many potent cytotoxic drugs, thereby reducing the propensity for ADC aggregation and improving solubility.
-
Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration layer around the drug, potentially shielding it from premature metabolism and clearance, leading to an extended circulation half-life.
-
Reduced Immunogenicity: PEGylation has been shown to mask potential immunogenic epitopes on the linker-drug conjugate, reducing the risk of an undesirable immune response.
-
Targeting Potential: Biotin exhibits high affinity for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of various cancer cells. This allows for an additional layer of targeting, potentially enhancing the selective uptake of the ADC by tumor cells.
-
Versatile Conjugation Chemistry: The terminal primary alcohol provides a reactive handle that can be activated for conjugation to a variety of functional groups present on cytotoxic payloads, such as carboxylic acids or amines.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using PEGylated linkers. While specific data for this compound linkers is limited in publicly available literature, these tables provide an expected performance profile based on similar structures.
Table 1: Representative Pharmacokinetic Parameters of PEGylated ADCs
| ADC Construct | Linker Type | DAR | Clearance (mL/day/kg) | Half-life (t½) (days) |
| mAb-PEG4-Drug | Linear PEG4 | 4 | ~7 | ~5 |
| mAb-PEG8-Drug | Linear PEG8 | 4 | ~5 | ~6 |
| mAb-PEG12-Drug | Linear PEG12 | 4 | ~5 | ~6.5 |
| mAb-Biotin-PEG3-Drug (Expected) | Biotin-PEG3 | 4 | ~8-10 | ~4-5 |
Data is representative and adapted from studies on similarly structured PEGylated ADCs. The expected values for a Biotin-PEG3-ADC are hypothetical and would require experimental validation.
Table 2: Representative In Vitro Cytotoxicity Data of PEGylated ADCs
| Cell Line | Target Antigen Expression | ADC Construct | IC50 (nM) |
| SK-BR-3 (Breast Cancer) | HER2+++ | Trastuzumab-PEG4-MMAE | 0.5 |
| BT-474 (Breast Cancer) | HER2+++ | Trastuzumab-PEG8-MMAE | 0.8 |
| MDA-MB-231 (Breast Cancer) | HER2- | Trastuzumab-PEG4-MMAE | >1000 |
| MCF-7 (Breast Cancer) | Biotin Receptor High | Trastuzumab-Biotin-PEG3-DM1 (Expected) | ~1-5 |
IC50 values are representative and can vary based on the antibody, payload, and specific linker chemistry. The expected values for a Biotin-PEG3-ADC are hypothetical and require experimental confirmation.
Experimental Protocols
This section provides a detailed, three-stage protocol for the synthesis, purification, and characterization of an ADC using this compound.
Stage 1: Synthesis of the Drug-Linker Construct
This stage involves the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a cytotoxic payload. As an example, we describe the conjugation to a drug containing a carboxylic acid group, such as DM1 (a maytansinoid derivative).
Materials and Reagents:
-
This compound
-
Cytotoxic drug with a carboxylic acid group (e.g., DM1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Protocol:
-
Activation of this compound (Conversion to an Amine-Reactive Ester): a. Dissolve this compound (1.2 equivalents) and a carboxylic acid-containing drug (1 equivalent) in anhydrous DMF. b. Add N-Hydroxysuccinimide (NHS) (1.5 equivalents) to the solution. c. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to initiate the esterification reaction. d. Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen). e. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of the Biotin-PEG3-Drug Construct: a. Upon completion of the reaction, dilute the mixture with a suitable solvent like ethyl acetate and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the pure Biotin-PEG3-Drug construct. d. Characterize the purified product by LC-MS and NMR to confirm its identity and purity. e. Lyophilize the purified product to obtain a stable powder for long-term storage at -20°C.
Stage 2: Conjugation of the Drug-Linker Construct to the Antibody
This protocol describes the conjugation of the purified Biotin-PEG3-Drug construct to the lysine residues of a monoclonal antibody.
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purified Biotin-PEG3-Drug construct
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
-
Desalting columns (e.g., PD-10)
-
UV-Vis spectrophotometer
Protocol:
-
Antibody Preparation: a. Exchange the buffer of the antibody solution to the conjugation buffer (e.g., borate buffer, pH 8.5) using a desalting column. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the Biotin-PEG3-Drug construct in a minimal amount of a co-solvent like DMSO. b. Add the dissolved drug-linker construct to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of the drug-linker to the antibody). The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain antibody integrity. c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
Stage 3: Purification and Characterization of the ADC
Materials and Reagents:
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) HPLC system
-
LC-MS system
-
SDS-PAGE reagents and equipment
-
Cell culture reagents for cytotoxicity assays
Protocol:
-
Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Collect the fractions corresponding to the monomeric ADC.
-
Characterization of the ADC: a. Drug-to-Antibody Ratio (DAR) Determination: i. Hydrophobic Interaction Chromatography (HIC)-HPLC: This is the gold standard for determining the DAR distribution. Use a HIC column with a decreasing salt gradient to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas. ii. UV-Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and the drug (at its specific absorbance maximum) to calculate the average DAR. This method is less precise than HIC-HPLC. iii. Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the exact mass of different drug-loaded species, allowing for precise DAR determination. b. Purity and Aggregation Analysis: i. Size-Exclusion Chromatography (SEC)-HPLC: Analyze the purified ADC to determine the percentage of monomer, aggregates, and fragments. c. In Vitro Cytotoxicity Assay: i. Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates. ii. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. iii. After a 72-96 hour incubation period, assess cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo). iv. Calculate the IC50 value for each compound to determine the potency and specificity of the ADC.
Visualizations
Signaling Pathway: Biotin Receptor-Mediated Endocytosis
Caption: Biotin receptor-mediated endocytosis of a Biotin-PEG3-ADC.
Experimental Workflow: ADC Synthesis and Characterization
Caption: Experimental workflow for ADC synthesis and characterization.
Logical Relationship: Key Components of the ADC
Caption: Key components of a this compound based ADC.
References
Application Notes and Protocols for Biotin-PEG3-alcohol in Ligand Immobilization on Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of ligands onto biosensor surfaces is a critical step in the development of robust and reliable assays for studying biomolecular interactions. The biotin-streptavidin interaction, with its high affinity (Kd ≈ 10⁻¹⁵ M), provides an exceptionally stable and specific method for anchoring ligands.[1] Biotin-PEG3-alcohol is a versatile linker molecule designed to facilitate this process. It features a biotin moiety for strong binding to streptavidin-coated surfaces, a hydrophilic three-unit polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a terminal hydroxyl group that can be functionalized for covalent attachment to a variety of ligands.[2][3][4]
These application notes provide detailed protocols for utilizing this compound to immobilize ligands on biosensors for applications in drug discovery, diagnostics, and fundamental research.
Key Advantages of this compound
-
High Affinity and Stability: Leverages the near-irreversible biotin-streptavidin bond for robust ligand immobilization.[1]
-
Reduced Steric Hindrance: The PEG linker provides a flexible spacer, improving the accessibility of the immobilized ligand to its binding partner.
-
Enhanced Solubility: The hydrophilic PEG chain improves the water solubility of the biotinylated ligand.
-
Controlled Orientation: Site-specific biotinylation of a ligand can lead to a more uniform orientation on the sensor surface, potentially improving assay performance.
-
Versatile Chemistry: The terminal alcohol group can be readily modified to react with various functional groups on the ligand of interest.
Experimental Protocols
Protocol 1: Ligand Preparation - Biotinylation of a Protein Ligand
This protocol describes the biotinylation of a protein ligand containing primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS)-activated Biotin-PEG3 derivative. While this compound's hydroxyl group can be activated, commercially available NHS-activated Biotin-PEG linkers are commonly used for convenience.
Materials:
-
Protein ligand (at least 1 mg/mL in an amine-free buffer like PBS)
-
NHS-PEG4-Biotin (or a similar NHS-activated Biotin-PEGn reagent)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Desalting spin column or dialysis cassette
-
Reaction tubes
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Biotin Reagent Preparation: Prepare a 1 mM stock solution of the NHS-PEG-Biotin reagent in anhydrous DMSO.
-
Molar Coupling Ratio (MCR): Determine the desired MCR of biotin reagent to protein. A 1:1 MCR is a good starting point to avoid over-biotinylation, which can compromise protein activity. For proteins with low concentrations or if initial biotinylation is insufficient, a 3:1 or 5:1 ratio can be tested.
-
Reaction: Add the calculated volume of the 1 mM biotin reagent to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature.
-
Quenching and Purification: Stop the reaction and remove excess, unreacted biotin reagent using a desalting spin column or by dialysis against PBS.
-
Quantification and Storage: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA). The degree of biotinylation can be assessed using a HABA assay if necessary. Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Immobilization of Biotinylated Ligand on Streptavidin-Coated Biosensors (e.g., BLI or SPR)
This protocol provides a general procedure for immobilizing a biotinylated ligand onto a streptavidin-coated biosensor tip or chip. Optimization of ligand concentration and incubation time is crucial for achieving the desired immobilization level.
Materials:
-
Streptavidin-coated biosensors (e.g., Octet® SA biosensors, Biacore™ Sensor Chip SA)
-
Biotinylated ligand (from Protocol 1)
-
Immobilization buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
Regeneration buffer (if applicable, e.g., 1 M NaCl, 50 mM NaOH for some SPR applications)
-
Biosensor instrument (e.g., Octet®, Biacore™)
Procedure:
-
Biosensor Hydration: Hydrate the streptavidin biosensors in the immobilization buffer for at least 10 minutes.
-
Baseline Establishment: Place the hydrated biosensors in the instrument and allow them to equilibrate in the immobilization buffer to establish a stable baseline.
-
Ligand Immobilization:
-
Prepare a dilution series of the biotinylated ligand in the immobilization buffer (e.g., 0.5, 1, 5, 10, 20 µg/mL).
-
Immerse the biosensors in the ligand solutions and monitor the binding signal in real-time. The rate and level of immobilization will depend on the ligand concentration.
-
Aim for an immobilization level that will provide a sufficient signal for the subsequent analyte binding step without causing mass transport limitations. This often corresponds to a response of 100-200 RU in SPR or 1-2 nm in BLI, but is application-dependent.
-
-
Washing: Transfer the biosensors to a well containing immobilization buffer to wash away any non-specifically bound ligand. A stable baseline after washing indicates successful and stable immobilization.
-
Quenching (Optional but Recommended): To block any remaining free biotin-binding sites on the streptavidin surface, a pulse injection of a biocytin or a non-relevant biotinylated molecule can be performed.
-
Ready for Analyte Binding: The ligand-immobilized biosensors are now ready for the association and dissociation analysis of the analyte of interest.
Data Presentation
Table 1: Effect of Biotin-PEG Linker Length on Analyte Binding Kinetics
The length of the PEG spacer can influence the binding kinetics of the analyte to the immobilized ligand. Shorter linkers may be beneficial for some interactions, while longer linkers can reduce steric hindrance for larger analytes.
| PEG Linker Length | Analyte | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_d) (M) | Reference |
| PEG2 | Anti-biotin mAb | 2.1 x 10⁴ | 1.2 x 10⁻³ | 5.7 x 10⁻⁸ | |
| PEG11 | Anti-biotin mAb | 1.5 x 10⁴ | 1.1 x 10⁻³ | 7.3 x 10⁻⁸ | |
| PEG45 | Anti-biotin mAb | 0.8 x 10⁴ | 1.6 x 10⁻³ | 2.0 x 10⁻⁷ |
Note: The data presented are illustrative and will vary depending on the specific ligand-analyte system.
Table 2: Optimization of Biotinylated Ligand Concentration for Immobilization
The concentration of the biotinylated ligand during the immobilization step directly affects the resulting surface density.
| Ligand Concentration (µg/mL) | Immobilization Time (seconds) | Resulting Immobilization Level (nm shift in BLI) | Analyte Binding Signal (nm shift) |
| 3.13 | 300 | ~0.8 | ~0.4 |
| 6.25 | 300 | ~1.2 | ~0.6 |
| 12.5 | 300 | ~1.5 | ~0.7 |
| 25 | 300 | ~1.8 | ~0.75 |
Data is adapted from a representative BLI experiment. Optimal conditions should be determined empirically for each specific assay.
Visualization of Workflows
Caption: Workflow for protein ligand biotinylation.
Caption: Experimental workflow for ligand immobilization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Ligand Immobilization | Inefficient biotinylation of the ligand. | Verify biotinylation using a HABA assay. Optimize the molar coupling ratio of biotin reagent to ligand. |
| Inactive streptavidin on the biosensor surface. | Use a new batch of biosensors. Ensure proper storage and handling of biosensors. | |
| Presence of free biotin in the ligand solution. | Ensure thorough removal of unreacted biotin after the labeling reaction. | |
| High Non-Specific Binding of Analyte | Insufficient blocking of the biosensor surface. | Increase the concentration of blocking agents (e.g., BSA) in the running buffer. Include a quenching step with biocytin after ligand immobilization. |
| Hydrophobic or charged interactions between the analyte and the surface. | Optimize the buffer composition (e.g., adjust salt concentration, add detergents like Tween-20). | |
| Poor Signal/Activity of Immobilized Ligand | Steric hindrance due to high immobilization density. | Reduce the concentration of the biotinylated ligand during the immobilization step to achieve a lower surface density. |
| Ligand denaturation during biotinylation or immobilization. | Perform biotinylation at a lower temperature. Ensure the pH of the buffers is compatible with the ligand's stability. | |
| Random orientation of the ligand. | Consider site-specific biotinylation strategies if a specific orientation is critical for activity. |
References
- 1. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. Tuning the selectivity and sensitivity of an OmpG nanopore sensor by adjusting ligand tether length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
Application Notes and Protocols for Biotin-PEG3-alcohol in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG3-alcohol as a linker in targeted drug delivery systems. The unique properties of this reagent, combining the high-affinity targeting of biotin with the pharmacokinetic benefits of a polyethylene glycol (PEG) spacer, make it a valuable tool for developing precisely targeted therapeutics.
Introduction to this compound
This compound is a heterobifunctional linker designed for the targeted delivery of therapeutic agents.[1][2] It consists of three key components:
-
Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with avidin and streptavidin (Kd = 10⁻¹⁵ M).[3][4] This interaction is leveraged for targeting cells that overexpress biotin receptors or for pre-targeting strategies involving avidin-conjugated antibodies.[3]
-
PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic chain of three ethylene glycol units. The PEG spacer enhances the aqueous solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, allowing for efficient binding of biotin to its receptor.
-
Terminal Alcohol (-OH): A primary hydroxyl group that serves as a versatile chemical handle for conjugation to a wide range of therapeutic molecules, including small molecule drugs, peptides, and proteins. This group can be activated or reacted with various functional groups on the drug payload, such as carboxylic acids.
The overexpression of biotin receptors on the surface of various cancer cells makes biotin an attractive ligand for targeted cancer therapy. Conjugating a cytotoxic drug to this compound can enhance its delivery to tumor cells while minimizing off-target toxicity.
Key Applications in Targeted Drug Delivery
-
Targeted Small Molecule Drug Delivery: Covalent attachment of small molecule drugs to this compound can improve their solubility and enable targeted delivery to cancer cells.
-
Functionalization of Nanoparticles and Liposomes: The hydroxyl group can be used to anchor the Biotin-PEG3 moiety to the surface of nanoparticles or liposomes, creating targeted drug delivery vehicles.
-
Development of Antibody-Drug Conjugates (ADCs): In a pre-targeting approach, an antibody-streptavidin conjugate can be administered first, followed by a biotinylated drug, which then accumulates at the target site.
-
In Vitro and In Vivo Imaging: By conjugating imaging agents, this compound can be used to develop targeted probes for diagnostic applications.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving biotin-PEGylated drug delivery systems. While specific data for this compound conjugates are limited in the literature, these tables provide expected performance metrics based on similar structures.
Table 1: Cellular Uptake Efficiency of Biotinylated Nanoparticles
| Cell Line | Nanoparticle Type | Biotin Conjugation | Uptake Enhancement (vs. Non-targeted) | Reference |
| Caco-2/HT-29 | PLGA Nanoparticles | Yes | ~2-fold increase in transport | |
| MDA-MB-231 | Gold Nanoparticles | Yes (with PEG) | Dependent on PEG length and particle size | |
| U87MG | Liposomes | Yes (Aptide-PEG) | ~3-fold increase in cellular uptake | |
| HeLa Cells | Biotin-PEG-PCL Micelles | Yes | Higher uptake compared to free drug |
Table 2: In Vivo Tumor Targeting of Biotinylated Liposomes
| Animal Model | Tumor Type | Delivery System | Tumor Accumulation (%ID/g) | Reference |
| C26 Tumor-bearing Mice | Colon Carcinoma | Biotin-DPPE in GM1-liposomes | Detected in extra-vascular tumor spaces | |
| Nude Mice | CEA-positive Human Tumor | Radiolabeled Liposomes (Active Targeting) | 7.5 ± 2.4 | |
| Nude Mice | CEA-positive Human Tumor | Radiolabeled Liposomes (Passive Targeting) | 4.5 ± 0.45 |
%ID/g = Percentage of Injected Dose per gram of tissue
Table 3: Pharmacokinetic Parameters of PEGylated Drugs
| Drug Type | PEGylation | Half-life (t½) | Observations | Reference |
| Various Drugs | Yes | Generally Increased | PEGylation prolongs circulation time but can reduce binding affinity. | |
| High-dose Biotin | N/A | ~15 hours (effective serum half-life) | Rapid absorption and urinary excretion. |
Experimental Protocols
Protocol for Conjugating this compound to a Drug with a Carboxylic Acid Group
This protocol utilizes a carbodiimide crosslinker (EDC) to activate the carboxylic acid group on the drug, making it reactive towards the hydroxyl group of this compound.
Materials:
-
Drug with a carboxylic acid moiety
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to increase efficiency)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Dissolve the Drug: Dissolve the drug containing a carboxylic acid in anhydrous DMF or DMSO.
-
Activate the Carboxylic Acid:
-
Add a 1.5 to 5-fold molar excess of EDC to the drug solution.
-
(Optional) Add a 1.2-fold molar excess of NHS over EDC. NHS esters are more stable than the EDC-activated carboxyls, which can improve conjugation efficiency.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Reaction Buffer.
-
Add the activated drug solution to the this compound solution. A 2 to 10-fold molar excess of the activated drug may be required depending on the reactivity.
-
Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring.
-
-
Quench the Reaction: Add a quenching solution to stop the reaction and hydrolyze any unreacted activated esters.
-
Purification: Purify the Biotin-PEG3-drug conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography to remove unreacted small molecules or reversed-phase HPLC for higher purity).
-
Characterization: Confirm the successful conjugation and purity of the product using techniques such as HPLC, Mass Spectrometry, and NMR.
Protocol for In Vitro Cellular Uptake Assay
This protocol describes how to assess the cellular uptake of a biotinylated drug conjugate using fluorescence microscopy.
Materials:
-
Cancer cell line overexpressing biotin receptors (e.g., HeLa, A549)
-
Control cell line with low biotin receptor expression
-
Fluorescently labeled Biotin-PEG3-drug conjugate
-
Non-targeted fluorescently labeled drug (control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate or on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare different concentrations of the fluorescently labeled Biotin-PEG3-drug conjugate and the non-targeted control in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
For competition experiments, pre-incubate a set of wells with a high concentration of free biotin for 30 minutes before adding the biotinylated conjugate.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Washing:
-
Remove the treatment solutions and wash the cells three times with cold PBS to remove non-internalized conjugates.
-
-
Fixing and Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides (if used).
-
Image the cells using a confocal microscope, capturing images in the channels for the fluorescent conjugate and DAPI.
-
-
Quantification (Optional):
-
Use image analysis software to quantify the fluorescence intensity per cell to determine the relative uptake of the targeted versus non-targeted conjugates.
-
Alternatively, use flow cytometry for a quantitative analysis of the cell population.
-
Protocol for In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the release profile of a drug from a biotin-PEGylated nanoparticle formulation.
Materials:
-
Biotin-PEGylated nanoparticles encapsulating the drug
-
Release Buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Shaking incubator or water bath
-
Analytical method to quantify the drug concentration (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Preparation:
-
Disperse a known amount of the drug-loaded nanoparticles in a known volume of the Release Buffer.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
-
Dialysis:
-
Place the sealed dialysis bag into a larger container with a known volume of the same Release Buffer.
-
Incubate at 37°C with continuous gentle stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the buffer from the external medium.
-
Replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time to obtain the drug release profile.
-
Visualizations
Caption: Workflow for the development and evaluation of a this compound drug conjugate.
Caption: Biotin receptor-mediated endocytosis pathway for a targeted drug conjugate.
References
- 1. Development of an in vitro assay for analysis of cellular uptake of nanoparticles | Lund University [lunduniversity.lu.se]
- 2. mdpi.com [mdpi.com]
- 3. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Creating Biotinylated Nanoparticles Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the creation of biotinylated nanoparticles utilizing Polyethylene Glycol (PEG) linkers. The incorporation of biotin onto nanoparticle surfaces via a flexible PEG spacer is a cornerstone technique for a multitude of biomedical applications, including targeted drug delivery, advanced diagnostics, and biosensing. The high-affinity, non-covalent interaction between biotin and avidin or streptavidin allows for a modular and robust method of conjugating nanoparticles to a wide array of biological molecules.
Introduction
The functionalization of nanoparticles with biotin is a critical step in preparing them for specific biological targeting. A PEG linker between the nanoparticle surface and the biotin molecule offers significant advantages, including increased hydrophilicity, reduced non-specific protein adsorption (the "stealth" effect), and improved bioavailability.[1] The flexibility of the PEG chain also minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin or avidin.[2]
Several chemical strategies can be employed for this conjugation, largely dependent on the functional groups present on the nanoparticle surface and the chosen biotin-PEG derivative. Common approaches include the use of N-hydroxysuccinimide (NHS) esters for reaction with primary amines, carbodiimide chemistry to link amine-PEGs to carboxyl groups, and thiol chemistry for conjugation to gold nanoparticles.[3][4][5]
Key Chemistries for Biotin-PEG Conjugation
-
Amine-Reactive Conjugation: This is one of the most common methods, where nanoparticles possessing primary amine groups are reacted with a Biotin-PEG-NHS ester. The NHS ester reacts efficiently with primary amines at a pH of 7-9 to form a stable amide bond.
-
Carboxyl-Reactive Conjugation: For nanoparticles with carboxyl groups on their surface, a two-step carbodiimide reaction is often employed. First, the carboxyl groups are activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with an amine-terminated PEG-biotin (Biotin-PEG-NH2).
-
Thiol-Reactive Conjugation: Gold nanoparticles (AuNPs) are readily functionalized by forming a dative bond between sulfur and gold. In this case, a thiol-terminated PEG-biotin (Biotin-PEG-SH) is used to create a self-assembled monolayer on the AuNP surface.
Experimental Protocols
Protocol 1: Biotinylation of Amine-Functionalized Nanoparticles using Biotin-PEG-NHS
This protocol describes the conjugation of biotin to nanoparticles that have primary amine groups on their surface (e.g., aminated silica nanoparticles, poly(lactic-co-glycolic acid) (PLGA) nanoparticles with amine-PEG surface coatings).
Materials:
-
Amine-functionalized nanoparticles
-
Biotin-PEG-NHS (e.g., Biotin-PEG-NHS, MW 5000 Da)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifugation tubes
-
Ultrasonic bath/sonicator
-
Rotator or orbital shaker
-
Purification system (e.g., centrifuge for pelleting, dialysis cassettes, or size exclusion chromatography columns)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in amine-free PBS at a known concentration (e.g., 1-10 mg/mL).
-
Sonicate the suspension briefly to ensure a homogenous dispersion and break up any aggregates.
-
-
Biotin-PEG-NHS Solution Preparation:
-
Immediately before use, prepare a stock solution of Biotin-PEG-NHS in anhydrous DMSO (e.g., 10 mg/mL). The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add a 20 to 50-fold molar excess of the Biotin-PEG-NHS solution to the nanoparticle suspension. The optimal ratio may need to be determined empirically based on the density of amine groups on the nanoparticle surface.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid nanoparticle destabilization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C on a rotator.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Biotin-PEG-NHS.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation. The required speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted biotin-PEG and byproducts.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of unconjugated reagents.
-
Alternatively, purify the biotinylated nanoparticles using dialysis against PBS or size exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the final product for size, zeta potential, and biotin incorporation (see Characterization Methods section).
-
Resuspend the final biotinylated nanoparticles in an appropriate buffer and store at 4°C.
-
Protocol 2: Biotinylation of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol outlines the conjugation of Biotin-PEG-Amine to nanoparticles bearing surface carboxyl groups.
Materials:
-
Carboxyl-functionalized nanoparticles
-
Biotin-PEG-Amine (Biotin-PEG-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 20 mM Citric Acid Buffer, pH 5.0 or 0.1 M MES buffer, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1 mg/mL.
-
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC to the nanoparticle suspension to activate the carboxyl groups. A typical starting concentration is 4 mg/mL of EDC.
-
Vortex or sonicate the mixture for 15 minutes at room temperature.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
Centrifuge the nanoparticles to pellet them and discard the supernatant containing excess EDC.
-
Resuspend the activated nanoparticles in the Conjugation Buffer.
-
-
Conjugation with Biotin-PEG-Amine:
-
Add Biotin-PEG-Amine to the activated nanoparticle suspension (e.g., 1 mg/mL).
-
Incubate the reaction overnight at 4°C with gentle mixing.
-
-
Purification:
-
Wash the nanoparticles three times with PBS by repeated centrifugation and resuspension to remove unreacted Biotin-PEG-Amine and byproducts.
-
-
Characterization and Storage:
-
Characterize the biotinylated nanoparticles as described below.
-
Store the final product in a suitable buffer at 4°C.
-
Characterization of Biotinylated Nanoparticles
Proper characterization is essential to confirm successful conjugation and to quantify the degree of biotinylation.
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to assess the size, size distribution, and morphology of the nanoparticles before and after conjugation to ensure they have not aggregated.
-
Surface Charge: Zeta potential measurements can indicate a change in the surface charge of the nanoparticles following the attachment of the biotin-PEG linker.
-
Quantification of Biotin:
-
HABA/Avidin Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to quantify biotin. The assay relies on the displacement of HABA from avidin by the biotin on the nanoparticles, leading to a decrease in absorbance at 500 nm.
-
Fluorescence-Based Kits: Commercially available fluorescence-based biotin quantitation kits offer a sensitive alternative.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition on the nanoparticle surface, confirming the presence of elements specific to biotin and the PEG linker.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the biotinylation of various nanoparticles.
| Nanoparticle Type | Size (nm) | Biotinylation Method | Biotin Molecules per NP (approx.) | Reference |
| Poly(d,l-lactide-co-glycolide) (PLGA) | 210 | Cyanuric chloride | 2650 | |
| Chitosan | 296.8 | Sulfo-NHS-biotin | 2.2 biotin/CS molecule | |
| Gold Nanoparticles (AuNPs) | 21-26 | Biotin-PEG lipid incorporation | Varies with PEG lipid ratio | |
| Magnetotactic Bacteria | N/A | Biotin-PEG-NHS | Varies with concentration |
Visualizing the Workflow and Logic
Experimental Workflow for Biotinylation of Amine-Functionalized Nanoparticles
Caption: Workflow for conjugating Biotin-PEG-NHS to amine-functionalized nanoparticles.
Chemical Reaction Pathway: Amine-Reactive Conjugation
Caption: Amine-reactive conjugation of Biotin-PEG-NHS to a nanoparticle surface.
References
- 1. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 2. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 3. Conjugation of nanoparticles with biotin [bio-protocol.org]
- 4. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Biotin-PEG3-Alcohol in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique widely used in drug discovery and biomedical research to study molecular interactions in real-time.[1][2] This method is particularly well-suited for high-throughput screening (HTS) to identify and characterize inhibitors of protein-protein, protein-nucleic acid, and receptor-ligand interactions.[1][3] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in solution upon binding to a larger molecule. A small, unbound tracer rotates rapidly, resulting in depolarization of emitted light, while a large tracer-bound complex tumbles much slower, retaining a higher degree of polarization.[4]
Biotin-PEG3-alcohol is a versatile linker that can be utilized to create fluorescent tracers for FP assays. The biotin moiety provides a high-affinity handle for binding to streptavidin or avidin, which can serve as the large binding partner in the assay. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance. This application note provides a detailed protocol for the design and implementation of a competitive fluorescence polarization assay using a custom-synthesized fluorescent tracer derived from this compound.
Principle of the Competitive FP Assay
In this competitive assay format, a fluorescently labeled Biotin-PEG3 molecule (the tracer) is pre-incubated with streptavidin, resulting in a high polarization signal. When an unlabeled competitor molecule (e.g., a small molecule inhibitor or free biotin) is introduced, it competes with the tracer for binding to streptavidin. This displacement of the tracer from the large streptavidin complex leads to a decrease in the polarization signal, which is proportional to the concentration and affinity of the competitor.
Experimental Protocols
Part 1: Synthesis of a Fluorescent Tracer from this compound
Since this compound is not intrinsically fluorescent, it must first be conjugated to a fluorescent dye to create a tracer. A common strategy involves the use of an amine-reactive dye after converting the terminal hydroxyl group of the this compound to a primary amine. An alternative, more direct approach for labeling alcohols involves using reagents that react with hydroxyl groups, although this is less common than amine-reactive chemistry. For the purpose of this protocol, we will outline a robust two-step process involving the conversion of the alcohol to an amine followed by labeling with an NHS-ester functionalized fluorophore.
Materials:
-
This compound
-
Tos-Cl (p-Toluenesulfonyl chloride)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Ammonia (aqueous solution)
-
NHS-fluorescein (or other amine-reactive fluorescent dye)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (pH 8.5)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Tosylation of this compound:
-
Dissolve this compound and a slight excess of Tos-Cl in anhydrous DCM.
-
Add a suitable base (e.g., triethylamine) and stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the tosylated product.
-
-
Azide Substitution:
-
Dissolve the tosylated Biotin-PEG3 in DMF and add an excess of sodium azide.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield Biotin-PEG3-azide.
-
-
Reduction to Amine (Staudinger Reaction):
-
Dissolve the Biotin-PEG3-azide in a mixture of THF and water.
-
Add triphenylphosphine and stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the azide peak in IR spectroscopy or by LC-MS.
-
Upon completion, the Biotin-PEG3-amine is formed.
-
-
Fluorescent Labeling:
-
Dissolve the purified Biotin-PEG3-amine in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add a 5-10 fold molar excess of NHS-fluorescein (dissolved in a small amount of DMF or DMSO) to the amine solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the resulting fluorescently labeled tracer (Biotin-PEG3-fluorescein) using reverse-phase HPLC.
-
Confirm the identity and purity of the tracer by mass spectrometry and measure its concentration using the absorbance of the fluorophore.
-
Part 2: Fluorescence Polarization Competition Assay
Materials:
-
Fluorescent Tracer (Biotin-PEG3-fluorescein)
-
Streptavidin
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Competitor compound (e.g., free biotin for validation, or test compounds)
-
Black, low-binding 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration in the assay should be in the low nanomolar range and needs to be optimized (typically 1-10 nM).
-
Prepare a stock solution of streptavidin in the assay buffer. The optimal concentration will be around the Kd of the tracer-streptavidin interaction and needs to be determined experimentally.
-
Prepare a serial dilution of the competitor compound in the assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the competitor compound dilution to the wells of the 384-well plate. For controls, add 10 µL of assay buffer (for maximum polarization) or a high concentration of free biotin (for minimum polarization).
-
Prepare a pre-mixed solution of the fluorescent tracer and streptavidin in the assay buffer at 2X the final desired concentration.
-
Add 10 µL of the tracer/streptavidin pre-mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Data Presentation
Quantitative data from FP assays are crucial for assessing assay performance and determining the potency of inhibitors.
Table 1: Representative FP Assay Parameters
| Parameter | Description | Typical Value |
| Tracer Concentration | The concentration of the fluorescently labeled Biotin-PEG3 molecule. | 1 - 10 nM |
| Streptavidin Concentration | The concentration of the binding partner, typically around the Kd. | 10 - 100 nM |
| Assay Window (ΔmP) | The difference in millipolarization units between the fully bound and unbound tracer. | > 100 mP |
| Z'-factor | A statistical parameter to assess the quality of a high-throughput screening assay. | > 0.5 |
Table 2: Example Data from a Competitive Binding Experiment
| Competitor (Biotin) Conc. (nM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 | 250 | 0 |
| 1 | 245 | 2.5 |
| 10 | 220 | 15 |
| 50 | 150 | 50 |
| 100 | 105 | 72.5 |
| 500 | 65 | 92.5 |
| 1000 | 55 | 97.5 |
Note: These are example values and will vary depending on the specific experimental conditions.
Visualizations
Caption: Principle of Fluorescence Polarization.
Caption: Experimental Workflow for the FP Competition Assay.
Caption: Competitive Binding in the FP Assay.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Quantifying Protein-Protein Interactions with Biotin-PEG Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of biotin-polyethylene glycol (PEG) probes for the quantitative analysis of protein-protein interactions (PPIs). These versatile tools are instrumental in elucidating complex biological pathways and identifying novel therapeutic targets. Here, we present detailed protocols for key experimental workflows, guidance on data presentation, and visualizations of relevant signaling pathways.
Introduction to Biotin-PEG Probes in PPI Studies
Biotin-PEG probes are chemical tools designed to facilitate the capture and analysis of protein complexes. They consist of three key components: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) linker to enhance solubility and reduce steric hindrance, and a reactive group for conjugation to a protein of interest (the "bait").[1] The exceptional strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) allows for efficient enrichment of the bait protein and its interacting partners (the "prey") from complex biological mixtures like cell lysates.[1]
Subsequent analysis by mass spectrometry (MS) enables the identification and quantification of these interacting proteins, providing valuable insights into cellular signaling networks.[2][3] Proximity-dependent biotinylation methods, such as BioID, utilize a biotin ligase fused to a protein of interest to biotinylate nearby proteins in their native cellular environment, capturing both stable and transient interactions.[4]
Data Presentation: Summarizing Quantitative Data
Quantitative proteomics workflows, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), are commonly employed to analyze the results of pull-down assays. The data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Quantitative Mass Spectrometry Data from a Biotin-PEG Pull-Down Assay
| Prey Protein | Gene Symbol | Unique Peptides Identified | Sequence Coverage (%) | Fold Change (Bait vs. Control) | p-value |
| Kinase A | KINA | 15 | 65 | 10.2 | <0.001 |
| Adaptor Protein B | ADPB | 8 | 42 | 8.5 | <0.001 |
| Transcription Factor C | TFC | 5 | 30 | 5.1 | <0.01 |
| Cytoskeletal Protein D | CYTD | 12 | 58 | 1.2 | 0.45 |
| Ribosomal Protein E | RPE | 20 | 75 | 0.9 | 0.89 |
-
Unique Peptides Identified: The number of distinct peptides identified for each protein.
-
Sequence Coverage (%): The percentage of the protein's amino acid sequence covered by the identified peptides.
-
Fold Change: The ratio of the protein's abundance in the bait pull-down compared to a negative control (e.g., beads only or a mock biotinylated protein).
-
p-value: Statistical significance of the enrichment.
Experimental Protocols
Here, we provide detailed protocols for two key experiments: a biotin-PEG pull-down assay and a co-immunoprecipitation (Co-IP) assay using a biotinylated antibody.
Protocol 1: Biotin-PEG Pull-Down Assay for Mass Spectrometry
This protocol describes the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotin-PEG-NHS ester
-
Purified "bait" protein
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Cell culture reagents and cells of interest
Procedure:
-
Biotinylation of the Bait Protein:
-
Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of Biotin-PEG-NHS ester (dissolved in DMSO) to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted probe using a desalting column.
-
Verify biotinylation via Western blot using streptavidin-HRP.
-
-
Preparation of Cell Lysate:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Pull-Down Assay:
-
Wash the streptavidin-coated magnetic beads three times with Lysis Buffer.
-
(Optional but recommended) Block the beads with 1% BSA in Lysis Buffer for 1 hour at 4°C.
-
Immobilize the biotinylated bait protein by incubating it with the beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer to remove unbound bait protein.
-
Incubate the bead-bound bait protein with the cell lysate (e.g., 1 mg of total protein) overnight at 4°C with gentle rotation.
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads by incubating with Elution Buffer at 95°C for 5 minutes.
-
Collect the supernatant and proceed with in-solution or in-gel tryptic digestion for mass spectrometry analysis.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) with a Biotinylated Antibody
This protocol is used to isolate a protein of interest and its binding partners using a specific antibody that has been biotinylated.
Materials:
-
Biotinylated primary antibody specific to the protein of interest
-
Streptavidin-coated magnetic beads
-
Co-IP Lysis Buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Preparation of Cell Lysate:
-
Prepare cell lysate as described in Protocol 1, using the non-denaturing Co-IP Lysis Buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Add the biotinylated primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add washed streptavidin-coated magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads five times with Wash Buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins using an appropriate Elution Buffer. For mass spectrometry, a compatible elution buffer should be used. For Western blot analysis, SDS-PAGE sample buffer can be used.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be investigated using biotin-PEG probes to identify protein-protein interactions.
Caption: Experimental workflow for a biotin-PEG pull-down assay.
Caption: Simplified TGF-β signaling pathway.
Caption: Simplified EGFR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Biotinylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the aggregation of biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of biotinylated protein aggregation?
Aggregation of biotinylated proteins can stem from factors related to the protein itself, the biotinylation process, and subsequent handling and storage. Key causes include:
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation due to exposed hydrophobic regions, flexible domains, or a tendency to form non-native structures.
-
Over-biotinylation: Attaching too many biotin molecules to a protein can alter its surface charge and hydrophobicity, leading to increased intermolecular interactions and aggregation.[1] This is a common issue that can cause protein precipitation and loss of function.[1]
-
Suboptimal Buffer Conditions:
-
pH: When the buffer pH is close to the protein's isoelectric point (pI), the protein has a net neutral charge, reducing electrostatic repulsion between molecules and promoting aggregation.
-
Ionic Strength: Both very low and very high salt concentrations can lead to aggregation by either failing to mask charged patches or causing a "salting-out" effect.
-
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of aggregation.
-
Environmental Stress:
-
Temperature: Elevated temperatures can cause partial unfolding, exposing hydrophobic cores and leading to aggregation. Conversely, some proteins are susceptible to cold denaturation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and lead to the formation of aggregates.[2]
-
Shear Stress: Vigorous vortexing or stirring can induce aggregation.
-
-
Presence of Contaminants: Impurities or leachates from containers can sometimes act as nucleation sites for aggregation.
-
Biotin-Avidin/Streptavidin Cross-linking: When working with avidin or streptavidin, which have multiple biotin-binding sites, they can cross-link biotinylated proteins, leading to the formation of large aggregates.[3][4]
Q2: How can I detect aggregation in my biotinylated protein sample?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates, cloudiness, or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Aggregated proteins will migrate slower or fail to enter the resolving gel. Blue Native PAGE is a high-resolution method for studying native protein complexes and can reveal aggregation.
Q3: Is the biotin-protein bond stable during long-term storage?
The covalent bond formed between biotin and the protein is generally very stable. Biotinylated proteins can be stored for extended periods, even for years, under appropriate frozen conditions (-20°C or -80°C) without significant degradation of the biotin label itself. However, the stability of the protein component is the critical factor, and improper storage can still lead to aggregation and loss of function.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitation or turbidity immediately after biotinylation reaction. | Over-biotinylation: Excessive modification of the protein surface. | Optimize the molar ratio of biotin reagent to protein. Start with a lower ratio (e.g., 10:1 or 20:1) and empirically determine the optimal degree of labeling that maintains solubility and function. |
| Inappropriate reaction buffer: pH close to the protein's pI or incorrect ionic strength. | Ensure the reaction buffer pH is at least 1-2 units away from the protein's pI. Adjust the salt concentration (e.g., 100-150 mM NaCl) to improve solubility. | |
| Protein aggregates during storage at 4°C. | Low protein stability at 4°C: Some proteins are prone to cold denaturation or aggregation over time. | For short-term storage, consider adding stabilizing excipients to the buffer (see Table 1). For longer-term storage, aliquot and freeze at -80°C. |
| Microbial growth: Contamination can lead to protein degradation and aggregation. | Use sterile buffers and consider adding an antimicrobial agent like sodium azide (0.02-0.05%). | |
| Aggregation upon freezing and thawing. | Freeze-thaw stress: Ice crystal formation and changes in solute concentration during freezing can denature the protein. | Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. Add a cryoprotectant such as glycerol (10-50%) or sucrose to the storage buffer. |
| Formation of large complexes when interacting with avidin/streptavidin. | Cross-linking: The tetrameric nature of avidin/streptavidin can bridge multiple biotinylated protein molecules. | Use monomeric avidin, which has a single biotin-binding site, to prevent cross-linking, although it has a lower binding affinity. Alternatively, control the stoichiometry of the biotinylated protein and avidin/streptavidin to minimize the formation of large aggregates. |
| Gradual increase in aggregation over time during storage. | Oxidation: Oxidation of sensitive residues like cysteine and methionine can lead to aggregation. | Add a reducing agent such as DTT or TCEP (1-5 mM) to the storage buffer if your protein has free cysteines and does not require disulfide bonds for its activity. |
| Hydrolysis or other chemical degradation: The protein may be slowly degrading in the storage buffer. | Re-evaluate the long-term stability of your protein in the chosen buffer. Consider lyophilization for very long-term storage. |
Data Presentation: Stabilizing Excipients
The following table summarizes common additives used to prevent protein aggregation. The optimal concentration for each excipient should be determined empirically for your specific biotinylated protein.
| Excipient Class | Example(s) | Typical Concentration Range | Mechanism of Action | Considerations |
| Amino Acids | L-Arginine, L-Glutamic acid | 50-500 mM | Suppresses protein-protein interactions and can increase solubility. | Can act as a denaturant at high concentrations for some proteins. The combination of arginine and glutamate can be particularly effective. |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose, Sorbitol | 5-50% (v/v) for glycerol; 5-10% (w/v) for sugars | Preferential exclusion, leading to preferential hydration of the protein and stabilization of the native state. Act as cryoprotectants. | High concentrations can increase viscosity and may interfere with some assays. |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds by keeping cysteine residues in a reduced state. | DTT has a shorter half-life; TCEP is more stable. Not suitable for proteins that require disulfide bonds for activity. |
| Detergents (non-denaturing) | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Prevent hydrophobic aggregation by coating exposed hydrophobic surfaces. | Can interfere with downstream applications and may need to be removed. Use concentrations at or slightly above the critical micelle concentration (CMC). |
| Polymers | Polyethylene glycol (PEG) | 1-10% (w/v) | Can increase solubility and prevent aggregation through steric hindrance. | Can also induce precipitation at higher concentrations. |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions. | The optimal concentration is protein-dependent and needs to be determined experimentally. |
Experimental Protocols
Protocol 1: Optimizing the Biotinylation Reaction to Minimize Aggregation
This protocol provides a general framework for labeling a protein with an NHS-ester biotinylation reagent while minimizing aggregation.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, MOPS).
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-LC-Biotin).
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for buffer exchange.
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer, as primary amines will compete with the protein for reaction with the NHS-ester. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 2 mg/mL or higher for efficient labeling.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF, or in aqueous buffer if using a water-soluble (sulfo-NHS) reagent.
-
Molar Ratio Calculation: Determine the desired molar excess of the biotinylation reagent to the protein. Start with a 20-fold molar excess.
-
Biotinylation Reaction: Add the calculated amount of the biotinylation reagent to the protein solution while gently mixing. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Avoid vigorous stirring or vortexing.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Assess the degree of biotinylation using an assay such as HABA or a fluorescent biotin quantitation assay. Analyze the protein for aggregation using SEC or DLS.
Protocol 2: Screening for Optimal Storage Buffer
This protocol outlines a method to screen for a storage buffer that minimizes aggregation of a biotinylated protein.
Materials:
-
Purified, biotinylated protein.
-
A panel of storage buffers with varying pH and excipients (see Table 1 for suggestions).
-
Method for detecting aggregation (e.g., DLS, SEC, or a turbidity assay).
Procedure:
-
Buffer Preparation: Prepare a series of potential storage buffers. For example:
-
Buffer A: PBS, pH 7.4
-
Buffer B: PBS, pH 7.4 + 10% Glycerol
-
Buffer C: PBS, pH 7.4 + 50 mM L-Arginine
-
Buffer D: 20 mM Citrate, pH 6.0, 150 mM NaCl
-
Buffer E: 20 mM Tris, pH 8.0, 150 mM NaCl
-
-
Sample Preparation: Aliquot your biotinylated protein into each of the test buffers at your desired final concentration.
-
Initial Analysis (T=0): Immediately after buffer exchange, analyze an aliquot from each condition to determine the initial aggregation state.
-
Incubation: Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, or -80°C). If testing for thermal stability, you can also incubate samples at an elevated temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 1 day, 1 week, 1 month), remove an aliquot from each condition and analyze for aggregation. For frozen samples, ensure they are thawed consistently.
-
Data Analysis: Compare the change in aggregation over time for each buffer condition to identify the most stabilizing formulation.
Visualizations
Caption: Workflow for protein biotinylation with steps to minimize aggregation.
Caption: Troubleshooting flowchart for aggregated biotinylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Aggregation of ligand-modified liposomes by specific interactions with proteins. I: Biotinylated liposomes and avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Biotin-PEG Linker Conjugation
Welcome to the Technical Support Center for Biotin-PEG Linker Conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during the biotinylation of proteins and other molecules using polyethylene glycol (PEG) linkers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve successful and reproducible conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotin-PEG-NHS ester conjugation?
A1: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and primary amines on a protein is between 7 and 9.[1][2][3] The reaction rate increases with higher pH; however, the rate of hydrolysis of the NHS ester also increases, which can reduce conjugation efficiency.[1][4] For most applications, a pH of 7.2-8.5 is a good starting point.
Q2: What type of buffer should I use for the conjugation reaction?
A2: It is critical to use an amine-free buffer, as primary amines will compete with your target molecule for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid buffers containing Tris or glycine.
Q3: How much biotin-PEG linker should I use?
A3: The optimal molar ratio of biotin-PEG linker to your target molecule depends on the number of available reactive groups on your molecule and the desired degree of labeling. A common starting point for antibodies is a 20-fold molar excess of the biotin reagent. However, this may need to be optimized for your specific application to avoid over- or under-labeling.
Q4: How can I remove excess, unreacted biotin-PEG linker after the conjugation reaction?
A4: Unreacted biotin-PEG linker can be removed using size-based separation techniques such as dialysis or size-exclusion chromatography (gel filtration). For smaller sample volumes, spin desalting columns are also a convenient option.
Q5: How can I determine the degree of biotinylation of my protein?
A5: The degree of biotin incorporation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.
Troubleshooting Guide
This guide addresses common problems encountered during biotin-PEG linker conjugation in a question-and-answer format.
Low or No Biotinylation
Problem: After performing the conjugation reaction and purification, I have little to no biotin incorporated into my protein.
| Possible Cause | Recommended Solution |
| Hydrolysis of Biotin-PEG-NHS Ester | The NHS ester is moisture-sensitive. Ensure the reagent is warmed to room temperature before opening to prevent condensation. Prepare the biotin-PEG solution immediately before use and do not store it in aqueous solutions. Use anhydrous DMSO or DMF to prepare stock solutions. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. Perform a buffer exchange into an amine-free buffer like PBS before starting the conjugation. |
| Incorrect Reaction pH | The reaction is inefficient at acidic pH because primary amines are protonated and less nucleophilic. Ensure the reaction buffer is within the optimal pH range of 7-9. |
| Low Protein Concentration | Dilute protein solutions may require a greater molar excess of the biotin reagent to achieve the desired level of incorporation. If possible, concentrate your protein before conjugation. |
| Insufficient Molar Ratio of Biotin-PEG Linker | The molar excess of the biotin-PEG linker may be too low. Increase the molar ratio of the biotin reagent to the target molecule in increments (e.g., 20x, 40x, 80x) to find the optimal concentration. |
Protein Aggregation or Precipitation
Problem: My protein precipitates out of solution during or after the biotinylation reaction.
| Possible Cause | Recommended Solution |
| Over-Biotinylation | Excessive modification of surface amines can alter the protein's properties and lead to aggregation. Reduce the molar excess of the biotin-PEG reagent or decrease the reaction time. |
| Inappropriate Buffer Conditions | The pH of the buffer may be close to the isoelectric point (pI) of the protein, where it is least soluble. Adjust the buffer pH to be at least one unit above or below the pI of your protein. The ionic strength of the buffer can also influence solubility; consider adjusting the salt concentration. |
| High Protein Concentration | High protein concentrations can increase the likelihood of aggregation. Perform the conjugation at a lower protein concentration. |
| Presence of Detergents | Certain detergents can interfere with the reaction and protein stability. If a detergent is necessary for solubility, consider using non-ionic detergents like Tween-20. |
Non-Specific Binding in Downstream Applications
Problem: My biotinylated protein shows high non-specific binding in subsequent assays (e.g., ELISA, pull-downs).
| Possible Cause | Recommended Solution |
| Insufficient Removal of Excess Biotin | Residual free biotin can bind to streptavidin/avidin surfaces, leading to high background. Ensure thorough removal of unreacted biotin-PEG linker using dialysis or size-exclusion chromatography. |
| Hydrophobic or Ionic Interactions | The biotinylated protein itself may be "sticky." Increase the salt concentration in your washing buffers to reduce ionic interactions. Include a non-ionic detergent (e.g., Tween-20) in your buffers to minimize hydrophobic interactions. |
| Endogenous Biotin | Some cell lysates or tissues contain endogenous biotinylated proteins that can cause background. Consider using a blocking step with free avidin/streptavidin before adding your biotinylated protein. |
| Insufficient Blocking | Inadequate blocking of surfaces can lead to non-specific binding. Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Biotin-PEG-NHS Ester
This protocol provides a general guideline for the biotinylation of a protein with an amine-reactive biotin-PEG-NHS ester.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be 1-10 mg/mL.
-
Prepare the Biotin-PEG-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Calculate the required volume of the biotin-PEG solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the biotin-PEG solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin-PEG linker and quenching buffer by dialysis against PBS or by using a size-exclusion chromatography column.
-
Quantify Biotin Incorporation: Determine the degree of biotinylation using the HABA assay (see Protocol 2).
-
Storage: Store the biotinylated protein under the same conditions as the unmodified protein.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol describes how to estimate the number of biotin molecules per protein molecule.
Materials:
-
Biotinylated protein sample (with unreacted biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer and cuvettes (or a microplate reader)
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.
-
Measure the absorbance at 500 nm. This is your A500 (HABA/Avidin) reading.
-
-
Measure Sample Absorbance:
-
Add 100 µL of your biotinylated protein sample to the cuvette.
-
Mix well and wait for the reading to stabilize (approximately 15 seconds).
-
Measure the absorbance at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample) reading.
-
-
Calculations:
-
Calculate the change in absorbance (ΔA500) = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample).
-
Use the Beer-Lambert law (A = εbc) and the known extinction coefficient of the HABA/Avidin complex (ε = 34,000 M-1cm-1) to calculate the concentration of displaced HABA, which is equal to the concentration of biotin in your sample.
-
Calculate the moles of biotin per mole of protein using the concentration of your protein sample.
-
Visualizations
Caption: Workflow for Biotin-PEG-NHS Ester Conjugation.
Caption: Troubleshooting Decision Tree for Low Biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding in biotin pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in biotin pull-down assays.
Troubleshooting Guide
High background and non-specific binding are common challenges in biotin pull-down assays. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High background in the "beads-only" negative control.
This indicates that proteins are binding directly to the streptavidin-coated beads.
| Potential Cause | Recommended Solution |
| Inherent "stickiness" of beads | Pre-clear the lysate: Before introducing your biotinylated bait, incubate the cell lysate with streptavidin beads for 30-60 minutes to remove proteins that non-specifically bind to the beads. |
| Block the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk for at least one hour before adding the lysate.[1][2] | |
| Inappropriate bead type | Test different bead matrices: The surface properties of beads can influence non-specific binding. Consider testing magnetic, agarose, or sepharose beads to find the one with the lowest background for your specific sample. Some beads have hydrophilic surfaces which may reduce non-specific binding of hydrophobic proteins.[3] |
Problem 2: Many non-specific bands in the experimental sample, similar to the input lysate.
This suggests that the washing steps are not stringent enough to remove weakly interacting proteins.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number and duration of washes: Perform a minimum of 3-5 washes after incubating the lysate with the beads. Increasing the duration of each wash can also be beneficial. |
| Wash buffer is too gentle | Increase wash buffer stringency: Gradually increase the salt and/or detergent concentrations in your wash buffers to disrupt weak, non-specific ionic and hydrophobic interactions. |
Problem 3: A prominent non-specific band is observed at the same molecular weight in all samples.
This could be due to endogenously biotinylated proteins in your sample.
| Potential Cause | Recommended Solution |
| Endogenous biotinylated proteins | Deplete endogenous biotin: Before the pull-down, incubate the lysate with free streptavidin beads to capture and remove naturally biotinylated proteins. |
| Use monomeric avidin beads: Monomeric avidin has a lower binding affinity for biotin, which can sometimes help to reduce the pull-down of abundant, endogenously biotinylated proteins. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a biotin pull-down assay?
A1: Non-specific binding can originate from several sources:
-
Binding to the beads: Proteins can adhere to the surface of the agarose or magnetic beads themselves.
-
Hydrophobic and ionic interactions: Proteins can non-specifically associate with the bait protein or the bead surface through weak chemical interactions.
-
Endogenously biotinylated proteins: Many cells naturally contain biotinylated proteins (e.g., carboxylases) that will bind to streptavidin beads.
Q2: How can I optimize my wash buffer to reduce non-specific binding?
A2: Optimizing your wash buffer is a critical step. You can increase the stringency by modifying the salt and detergent concentrations. It is often necessary to test a range of concentrations to find the optimal balance between reducing background and maintaining your specific protein-protein interactions.
| Component | Recommended Concentration Range | Purpose |
| Salt (e.g., NaCl, KCl) | 150 mM - 1 M | Disrupts ionic interactions. |
| Non-ionic Detergents (e.g., NP-40, Triton X-100, Tween-20) | 0.1% - 1% | Reduces non-specific hydrophobic interactions. |
| Ionic Detergents (e.g., SDS, deoxycholate) | 0.01% - 0.1% | More stringent, can disrupt some protein-protein interactions. Use with caution. |
Q3: What are the best blocking agents to use?
A3: The choice of blocking agent can significantly impact background levels. The most common and effective blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk.
| Blocking Agent | Recommended Concentration | Considerations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A common and effective choice. Ensure it is biotin-free. |
| Non-fat Dry Milk | 1% - 5% (w/v) | Cost-effective, but should be avoided in studies of phosphoproteins or if using biotinylated secondary antibodies for detection, as it contains phosphoproteins and endogenous biotin. |
| Fish Gelatin | 0.1% - 1% (w/v) | Can be a good alternative to BSA, especially for reducing background in antibody-based detection steps. |
Q4: Should I pre-clear my lysate?
A4: Yes, pre-clearing your lysate is a highly recommended step to reduce non-specific binding. This involves incubating your cell lysate with streptavidin beads alone before performing the pull-down with your biotinylated bait. This step removes proteins that would non-specifically bind to the beads, thereby reducing background in your final eluate.
Experimental Protocols & Workflows
Detailed Experimental Protocol: Biotin Pull-Down Assay
This protocol provides a general workflow. Optimization of specific steps may be required for your particular experiment.
1. Preparation of Cell Lysate: a. Wash cultured cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate).
2. Pre-clearing the Lysate: a. Add streptavidin-coated beads to the cell lysate. b. Incubate for 30-60 minutes at 4°C with gentle rotation. c. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Bead Preparation and Blocking: a. Resuspend the streptavidin-coated beads and wash them three times with lysis buffer. b. Incubate the washed beads with a blocking buffer (e.g., lysis buffer containing 1% BSA) for 1 hour at 4°C.
4. Pull-Down Assay: a. Add your biotinylated bait protein to the blocked beads and incubate for 1-2 hours at 4°C with gentle rotation. b. Wash the beads with the immobilized bait three times with lysis buffer to remove any unbound bait. c. Add the pre-cleared cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
5. Washing: a. Wash the beads extensively (3-5 times) with a stringent wash buffer to remove non-specifically bound proteins.
6. Elution: a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for western blotting).
Visualizing the Workflow and Troubleshooting
Understanding the experimental steps and potential pitfalls is key to a successful pull-down.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Biotinylation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-alcohol and similar labeling reagents. Find detailed protocols and solutions to common issues encountered during the labeling and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in labeling?
This compound is a biotinylation reagent that contains a biotin molecule linked to a three-unit polyethylene glycol (PEG) spacer, terminating in a primary alcohol (-OH) group.[1] The PEG spacer increases the water solubility of the reagent and the resulting labeled molecule, which can help prevent aggregation of proteins in solution.[2] The terminal hydroxyl group is not reactive on its own but can be chemically activated to react with various functional groups on proteins and other macromolecules, allowing for the covalent attachment of biotin.[3][4]
Q2: How do I activate the terminal alcohol of this compound for conjugation to a protein?
The terminal hydroxyl group of this compound must first be converted into a more reactive functional group to enable conjugation to a protein. Two common activation strategies are:
-
Tosylation: The alcohol can be reacted with tosyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. This tosylated PEG is highly reactive towards nucleophiles such as the primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) on a protein.[3]
-
Conversion to an Amine: The alcohol can be converted to an amine. This can be achieved through a two-step process involving conversion to a good leaving group (like a tosylate or mesylate) followed by reaction with an azide salt and subsequent reduction to an amine. The resulting Biotin-PEG3-amine can then be coupled to carboxyl groups (e.g., on aspartic and glutamic acid residues) on the protein using carbodiimide chemistry, such as with EDC and NHS.
Q3: What are the primary methods for removing excess this compound after the labeling reaction?
The two most common and effective methods for removing small, unreacted molecules like this compound from a solution of much larger labeled proteins are:
-
Size-Exclusion Chromatography (SEC): Often performed using pre-packed desalting columns, this method separates molecules based on their size. Larger, biotinylated proteins pass through the column quickly, while the smaller, unreacted this compound molecules are retained in the porous resin and elute later.
-
Dialysis: This technique involves placing the reaction mixture in a dialysis bag or cassette with a semi-permeable membrane that has a specific molecular weight cut-off (MWCO). The bag is then submerged in a large volume of buffer. The small, unreacted biotin molecules diffuse through the membrane into the surrounding buffer, while the larger, labeled proteins are retained inside.
Q4: Which purification method, desalting or dialysis, is better for my experiment?
The choice between desalting columns and dialysis depends on your specific experimental needs, such as sample volume, processing time, and the desired final concentration of your sample. See the comparison table below for a detailed breakdown of the advantages and disadvantages of each method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Biotin Labeling Efficiency | 1. Inefficient activation of this compound: The conversion of the terminal alcohol to a reactive group may have been incomplete. 2. Presence of competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated biotin reagent. 3. Suboptimal reaction pH: The efficiency of many conjugation reactions is pH-dependent. For example, reactions with primary amines are typically more efficient at a slightly alkaline pH (7-9). | 1. Verify activation: Use an analytical method like mass spectrometry or NMR to confirm the successful conversion of the alcohol to the desired reactive group before proceeding with the protein labeling step. 2. Use an appropriate buffer: Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), before adding the activated biotin reagent. 3. Optimize reaction pH: Adjust the pH of your reaction buffer to the optimal range for the specific conjugation chemistry you are using. |
| Low Protein Recovery After Purification | 1. Protein precipitation: Over-labeling with biotin can sometimes lead to protein aggregation and precipitation, resulting in sample loss. 2. Non-specific binding to the desalting column or dialysis membrane: Some proteins have a tendency to stick to surfaces, leading to reduced recovery. 3. Incorrect desalting column or dialysis membrane MWCO: Using a membrane with a MWCO that is too large can result in the loss of your labeled protein. | 1. Optimize the biotin-to-protein molar ratio: Reduce the molar excess of the biotin reagent used in the labeling reaction to minimize the risk of over-labeling and precipitation. 2. Use low-binding materials: Select desalting columns and dialysis membranes that are specified as low protein binding. Adding a carrier protein like BSA can sometimes help if your protein of interest is at a very low concentration. 3. Choose the correct MWCO: Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your protein (a common rule of thumb is to use a MWCO that is half the molecular weight of your protein or less). |
| Presence of Excess Biotin in the Final Sample | 1. Incomplete removal by a single desalting column pass: A single pass through a desalting column may not be sufficient to remove all of the unreacted biotin, especially if a large excess was used in the labeling reaction. 2. Insufficient dialysis time or buffer volume: Dialysis is a diffusion-based process and requires adequate time and a large volume of dialysis buffer for efficient removal of small molecules. | 1. Perform a second desalting step: If residual biotin is a concern, you can pass your sample through a second desalting column. 2. Optimize dialysis conditions: Increase the dialysis time and/or perform one or more changes of the dialysis buffer to maintain a high concentration gradient and drive the diffusion of the unreacted biotin out of the sample. |
Comparison of Purification Methods
| Parameter | Size-Exclusion Chromatography (Desalting Columns) | Dialysis |
| Speed | Fast (typically under 15 minutes per sample) | Slow (can take several hours to overnight) |
| Efficiency of Small Molecule Removal | High (>95% removal of salts and other small molecules) | High, but dependent on time and buffer volume. |
| Protein Recovery | Generally high, but can be affected by non-specific binding. | Typically very high, but protein loss can occur due to sticking to the membrane. |
| Sample Dilution | Can result in some sample dilution, although spin columns are designed to minimize this. | Generally results in an increase in sample volume. |
| Sample Volume | Ideal for small to medium sample volumes. | Can accommodate a wide range of sample volumes, including large volumes. |
| Ease of Use | Very easy to use with pre-packed columns. | Requires more hands-on time for setup and buffer changes. |
| Cost | Generally more expensive per sample than dialysis. | Lower cost for consumables (membranes), but requires larger volumes of buffer. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation and Conjugation to Protein Amines
This protocol describes a general method for activating the hydroxyl group of this compound and subsequently conjugating it to primary amines on a protein.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous pyridine
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Activation (Tosylation):
-
In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous pyridine.
-
Add a 1.5 to 2-fold molar excess of tosyl chloride to the solution.
-
Stir the reaction at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the pyridine under vacuum. The resulting activated Biotin-PEG3-Tosylate can be used directly or after purification.
-
-
Protein Conjugation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the activated Biotin-PEG3-Tosylate in a small amount of a water-miscible organic solvent like DMSO.
-
Add a 10- to 50-fold molar excess of the activated biotin reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with and inactivate any excess Biotin-PEG3-Tosylate.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted biotin reagent and byproducts using either a desalting column or dialysis as described in the protocols below.
-
Protocol 2: Purification of Biotinylated Protein using a Desalting Column
-
Equilibrate a desalting column with the appropriate molecular weight cut-off (e.g., 7K MWCO for most proteins) with your desired storage buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the top of the resin bed.
-
Centrifuge the column (for spin columns) or allow the sample to flow through by gravity.
-
Collect the eluate containing the purified, biotinylated protein. The smaller, unreacted biotin molecules will be retained in the column.
Protocol 3: Purification of Biotinylated Protein using Dialysis
-
Hydrate a dialysis membrane with the appropriate MWCO in the dialysis buffer.
-
Load the quenched reaction mixture into the dialysis cassette or tubing.
-
Place the sealed cassette/tubing into a large volume of dialysis buffer (e.g., 1000-fold the sample volume).
-
Stir the dialysis buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least one change of the dialysis buffer, or overnight for more complete removal of the unreacted biotin.
-
Recover the purified, biotinylated protein from the dialysis cassette/tubing.
Visualizations
Caption: Experimental workflow for biotinylation and purification.
References
Technical Support Center: Improving Solubility of Biotin-PEG3-Alcohol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Biotin-PEG3-alcohol conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG linker important for solubility?
This compound is a molecule that contains a biotin group, a three-unit polyethylene glycol (PEG) spacer, and a terminal alcohol functional group. The PEG spacer is hydrophilic, which means it readily interacts with water molecules. This property significantly enhances the water solubility of the conjugate compared to biotin molecules with hydrocarbon spacers.[1][2][3] The improved solubility helps to minimize the aggregation of proteins or other macromolecules to which the conjugate is attached.[4]
Q2: In which solvents is this compound soluble?
This compound and similar biotin-PEG conjugates are most soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] They are also soluble in alcohols and have some solubility in aqueous buffers like water and phosphate-buffered saline (PBS), although to a lesser extent than in organic solvents. For many applications, a concentrated stock solution is first prepared in an anhydrous organic solvent and then diluted into the final aqueous reaction buffer.
Q3: Are there special handling considerations for this compound?
Yes, it is important to protect the compound from moisture to prevent hydrolysis, especially if it has a reactive group like an NHS ester. It is recommended to equilibrate the vial to room temperature before opening to avoid condensation. For optimal stability, store the solid compound at -20°C with a desiccant. If you prepare a stock solution in an organic solvent like DMSO, it can be stored at -20°C for a limited time, but it is generally recommended to prepare fresh solutions for each experiment. Aqueous solutions are not recommended for long-term storage.
Q4: Can biotinylation with PEGylated reagents cause protein aggregation?
While the PEG linker is designed to reduce aggregation, in some instances, the process of biotinylation itself can lead to the aggregation of protein complexes or a loss of subunits. This can be influenced by factors such as the protein's characteristics, the buffer conditions, and the degree of biotinylation. If you observe aggregation after biotinylation, it may be necessary to optimize the reaction conditions, such as the protein concentration or the molar excess of the biotinylation reagent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in my aqueous buffer. | The concentration is too high for direct dissolution in an aqueous solvent. | Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF first. Then, add the stock solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%). |
| The solution becomes cloudy or shows precipitation after adding the conjugate. | The solubility limit in the final buffer has been exceeded, or the conjugate is degrading. | - Try lowering the final concentration of the this compound conjugate.- Ensure the pH of your buffer is within a stable range for your protein and the conjugate.- If using a reactive form of the conjugate, ensure your buffer does not contain primary amines (e.g., Tris) that can compete with the reaction. |
| My protein aggregates after conjugation with this compound. | - The protein itself is prone to aggregation at the concentration or buffer conditions used.- The biotinylation process is causing conformational changes leading to aggregation. | - Work with lower protein concentrations.- Optimize the buffer conditions by adjusting the pH or salt concentration.- Consider adding stabilizing agents or cryoprotectants like glycerol to your buffer.- Reduce the molar excess of the biotinylation reagent to control the degree of labeling. |
| I am seeing inconsistent results between experiments. | - The this compound may have degraded due to moisture.- Stock solutions may not be stable over time. | - Always use anhydrous solvents to prepare stock solutions.- Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.- Store the solid reagent properly at -20°C with a desiccant. |
Quantitative Solubility Data
The solubility of biotin-PEG conjugates can vary depending on the specific derivative and the solvent. Below is a summary of reported solubility data for similar compounds, which can serve as a useful reference for this compound.
| Compound | Solvent | Solubility |
| TFP-PEG3-Biotin | Water or Buffer | 5-7 mg/mL |
| Biotin-NHS | DMSO, DMF | ~20 mg/mL |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| BCN-PEG3-Biotin | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL (suspended solution) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the conjugate in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
If not for immediate use, the stock solution can be stored in small aliquots at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Protein Biotinylation
This protocol outlines the general steps for labeling a protein with a biotin-PEG conjugate.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG3-reagent stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a known concentration.
-
Calculate Reagent Volume: Determine the volume of the Biotin-PEG3 stock solution needed to achieve the desired molar excess for the labeling reaction.
-
Labeling Reaction: Add the calculated volume of the stock solution to the protein solution. Mix gently and incubate for a specific time and temperature (e.g., 1-2 hours at room temperature).
-
Quench Reaction: Add quenching buffer to stop the reaction by consuming any unreacted biotinylation reagent.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
-
Storage: Store the biotinylated protein under conditions appropriate for its stability.
Visualizations
Caption: Workflow for protein biotinylation.
Caption: Troubleshooting solubility issues.
References
- 1. This compound|COA [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
Technical Support Center: Confirmation of Peptide Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful biotinylation of a peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm if my peptide biotinylation was successful?
A1: The most common and reliable methods to confirm successful peptide biotinylation include:
-
Mass Spectrometry (MS): Provides direct evidence of biotinylation by detecting the mass shift in the peptide.[1][2][3]
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method to quantify the degree of biotinylation.[4][5]
-
Western Blot, Dot Blot, or ELISA: Affinity-based methods that use streptavidin or anti-biotin antibodies to detect the biotinylated peptide.
-
Gel-Shift Assay: A simple method where the biotinylated peptide is incubated with streptavidin, and the resulting complex is visualized as a higher molecular weight band on an SDS-PAGE gel.
Q2: How does mass spectrometry confirm peptide biotinylation?
A2: Mass spectrometry identifies the mass-to-charge ratio of molecules. A successful biotinylation will result in a predictable increase in the peptide's molecular weight due to the addition of the biotin molecule. By comparing the mass spectra of the unmodified and modified peptides, you can confirm the presence of the biotin tag. Advanced techniques can even identify the specific site of biotinylation.
Q3: What is the HABA assay and when should I use it?
A3: The HABA assay is a rapid and cost-effective colorimetric method to estimate the mole-to-mole ratio of biotin to your peptide. It is based on the displacement of the HABA dye from an avidin-HABA complex by the biotin on your peptide, which leads to a decrease in absorbance at 500 nm. This assay is particularly useful when you need to quantify the extent of biotinylation.
Q4: Can I use a Western Blot to confirm biotinylation?
A4: Yes, a Western Blot (or a simpler Dot Blot) is a straightforward qualitative method. Your biotinylated peptide is run on a gel (for Western Blot) and transferred to a membrane, or spotted directly onto a membrane (for Dot Blot). The membrane is then probed with a streptavidin or anti-biotin antibody conjugate (commonly HRP-linked), and a signal is produced where the biotinylated peptide is present.
Troubleshooting Guides
Mass Spectrometry Analysis
Q: I can't detect my biotinylated peptide in the mass spectrum. What could be the problem?
A: This could be due to several factors:
-
Failed Biotinylation Reaction: The biotinylation reaction itself may have failed. Consider troubleshooting the reaction conditions (e.g., pH, temperature, reagent concentrations).
-
Low Ionization Efficiency: Biotinylation can sometimes suppress the ionization of a peptide, making it harder to detect.
-
Sample Purity: The presence of a large excess of unreacted peptide or other contaminants can interfere with the detection of the biotinylated product. Ensure your sample is sufficiently pure.
-
Incorrect Mass Shift Calculation: Double-check the expected mass addition for your specific biotinylation reagent.
-
Suboptimal MS Method: The mass spectrometry method may not be optimized for detecting your modified peptide. Consider strategies like "Direct Detection of Biotin-containing Tags" (DiDBiT) which can improve detection by enriching for biotinylated peptides after digestion.
HABA Assay
Q: The color change in my HABA assay is very weak or non-existent. What should I do?
A: Here are some potential causes and solutions:
-
Insufficient Biotinylation: The peptide may not be sufficiently biotinylated.
-
Low Peptide Concentration: Ensure the concentration of your biotinylated peptide is within the linear range of the assay (typically 2-16 µM of biotin). You may need to concentrate your sample.
-
Presence of Free Biotin: Unreacted free biotin in your sample will compete with your biotinylated peptide and interfere with the assay. It is crucial to remove any free biotin by dialysis or gel filtration before performing the HABA assay.
-
Interfering Buffer Components: Buffers containing potassium can cause precipitation in the assay.
Q: My HABA assay results seem to underestimate the degree of biotinylation. Why?
A: The HABA assay measures the number of biotin molecules available to bind to avidin. If biotin molecules are in close proximity on the peptide, they may sterically hinder each other, leading to an underestimation of the true biotin incorporation.
Western Blot / Dot Blot
Q: I am getting a very high background on my Western/Dot Blot. How can I reduce it?
A: High background can be caused by several factors:
-
Insufficient Blocking: Ensure you are using an appropriate blocking agent (e.g., BSA) and blocking for a sufficient amount of time. Note that some blocking agents like non-fat dry milk contain endogenous biotin and should be avoided.
-
Streptavidin-HRP Concentration Too High: Titrate your streptavidin-HRP conjugate to find the optimal concentration that gives a good signal-to-noise ratio.
-
Inadequate Washing: Increase the number and duration of your wash steps to remove non-specifically bound streptavidin-HRP.
Experimental Protocols & Data
Mass Spectrometry: Confirming Biotinylation
Methodology:
-
Sample Preparation: Prepare two samples: your unbiotinylated peptide (control) and your biotinylated peptide. Ensure both are desalted and in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).
-
Mass Spectrometer Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to acquire data in the expected mass range for both the unmodified and modified peptide.
-
Data Acquisition: Inject and analyze the unbiotinylated peptide to determine its experimental mass.
-
Data Acquisition (Biotinylated Peptide): Inject and analyze the biotinylated peptide.
-
Data Analysis: Compare the mass spectra. A successful biotinylation will show a peak corresponding to the mass of the original peptide plus the mass of the biotin tag.
Quantitative Data:
| Biotinylation Reagent | Linker | Mass Addition (Monoisotopic) |
| NHS-Biotin | Amide | 226.0776 Da |
| NHS-LC-Biotin | Amide | 339.1610 Da |
| NHS-SS-Biotin | Disulfide | 412.1226 Da |
Note: The exact mass addition can vary depending on the specific biotinylation reagent used.
Experimental Workflow:
Caption: Workflow for confirming peptide biotinylation using mass spectrometry.
HABA Assay: Quantifying Biotinylation
Methodology:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Measure Initial Absorbance: In a cuvette or microplate well, measure the absorbance of the HABA/avidin solution at 500 nm (A500_initial).
-
Add Biotinylated Peptide: Add a known concentration of your biotinylated peptide sample (ensure free biotin has been removed) to the HABA/avidin solution and mix well.
-
Measure Final Absorbance: After a short incubation, measure the absorbance at 500 nm again (A500_final).
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. The concentration of biotin can be calculated using the Beer-Lambert law.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Extinction Coefficient of HABA/Avidin Complex at 500 nm (pH 7.0) | 34,000 M⁻¹cm⁻¹ | |
| Dissociation Constant (Kd) of HABA-Avidin | 6 x 10⁻⁶ M | |
| Dissociation Constant (Kd) of Biotin-Avidin | ~10⁻¹⁵ M |
Experimental Workflow:
Caption: Workflow for quantifying peptide biotinylation using the HABA assay.
Western Blot: Detecting Biotinylated Peptides
Methodology:
-
SDS-PAGE: Separate your biotinylated peptide sample and a negative control (unbiotinylated peptide) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated peptides from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific binding.
-
Probing: Incubate the membrane with a streptavidin-HRP or anti-biotin-HRP conjugate diluted in blocking buffer.
-
Washing: Wash the membrane several times with TBST to remove unbound conjugate.
-
Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the signal on an imager or film. A band should appear at the molecular weight of your biotinylated peptide.
Logical Relationship Diagram:
Caption: Logical relationship for the detection of biotinylated peptides via Western Blot.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Reaction Conditions for Biotin-PEG3-Alcohol Esterification
Welcome to the Technical Support Center for the esterification of Biotin-PEG3-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful synthesis of your biotinylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for esterifying this compound with a carboxylic acid?
A1: The Steglich esterification is a highly recommended method due to its mild reaction conditions, which are well-suited for molecules that may be sensitive to harsher reagents.[1][2][3] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[1][4]
Q2: Why is DMAP necessary in the Steglich esterification?
A2: DMAP acts as a nucleophilic catalyst that accelerates the reaction. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC/EDC) to create a highly reactive acylpyridinium species. This intermediate is more readily attacked by the alcohol and, crucially, its formation helps to prevent a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a non-reactive N-acylurea. This suppression of the side reaction leads to higher yields of the desired ester.
Q3: What are the key differences between using DCC and EDC as the coupling agent?
A3: Both DCC and EDC are effective carbodiimide coupling agents. The primary difference lies in the solubility of their urea byproducts. DCC forms dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration. EDC, on the other hand, forms a water-soluble urea byproduct, which is typically removed during an aqueous workup. The choice between DCC and EDC may therefore depend on the solubility of your desired product and the preferred purification strategy.
Q4: What solvents are suitable for this esterification reaction?
A4: Aprotic solvents are generally used for the Steglich esterification. Dichloromethane (DCM) is a very common choice. Other suitable solvents include tetrahydrofuran (THF), diethyl ether, and acetonitrile. The choice of solvent may be influenced by the solubility of your specific carboxylic acid and the this compound.
Experimental Protocol: Steglich Esterification of a Carboxylic Acid with this compound
This protocol provides a general guideline for the esterification. Molar ratios and reaction times may need to be optimized for your specific carboxylic acid.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.0 - 1.2 eq), and a catalytic amount of DMAP (0.05 - 0.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the reaction mixture. If using EDC, it can also be added at this stage.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup (if using DCC):
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Workup (if using EDC):
-
Wash the reaction mixture with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine. The EDC byproduct will be removed in the aqueous layers.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Quantitative Data Summary
The following table provides typical molar ratios for the reagents used in a Steglich esterification. Optimization may be required depending on the specific substrates.
| Reagent | Molar Equivalents (eq) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.2 | Substrate |
| DCC or EDC | 1.1 - 1.5 | Carboxylic acid activator |
| DMAP | 0.05 - 0.1 | Catalyst |
Yields for Steglich esterifications can be high, often in the range of 70-95%, but are highly dependent on the steric hindrance of the acid and alcohol, as well as the prevention of side reactions.
Troubleshooting Guide
Problem 1: Low or no yield of the desired ester.
-
Question: My reaction is not proceeding, or the yield is very low. What could be the cause?
-
Answer:
-
Inactive Reagents: Ensure that your DCC or EDC is fresh, as carbodiimides can degrade with moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediates.
-
Insufficient Activation: The O-acylisourea intermediate may not be forming efficiently. Ensure accurate measurement of the coupling agent.
-
Steric Hindrance: If either your carboxylic acid or the this compound is sterically hindered, the reaction rate will be slower. In such cases, you may need to increase the reaction time or slightly elevate the temperature. However, be cautious as higher temperatures can also promote side reactions.
-
Side Reaction: The primary competing reaction is the formation of N-acylurea, which is unreactive towards the alcohol. This is more likely if the esterification is slow. Ensure you are using a sufficient catalytic amount of DMAP to accelerate the desired reaction.
-
Problem 2: Presence of a white precipitate that is difficult to remove.
-
Question: I have a white solid in my reaction mixture and final product. What is it and how do I get rid of it?
-
Answer:
-
DCC Byproduct: If you are using DCC, the white precipitate is most likely dicyclohexylurea (DCU). Most of the DCU can be removed by filtration of the reaction mixture. If some remains in the filtrate, it may precipitate upon concentration of the solvent. Cooling the solution (e.g., in a freezer) can sometimes enhance precipitation, allowing for a second filtration.
-
Purification: Column chromatography is generally effective at removing any remaining soluble DCU from your final product.
-
Problem 3: The purified product is still impure, with side products visible by NMR/TLC.
-
Question: After purification, I still see impurities. What are the likely side products and how can I avoid them?
-
Answer:
-
N-Acylurea: As mentioned, the N-acylurea is a common byproduct. Its formation is minimized by the catalytic action of DMAP. If you are still observing this byproduct, consider slightly increasing the amount of DMAP.
-
Excess Reagents: Ensure your workup procedure is effectively removing unreacted starting materials and reagents. The acidic wash will remove DMAP and any other basic components, while the basic wash will remove unreacted carboxylic acid.
-
Column Chromatography Optimization: You may need to optimize your solvent system for column chromatography to achieve better separation of your product from any persistent impurities.
-
Visualizing the Process
Caption: Experimental workflow for the Steglich esterification of this compound.
Caption: Troubleshooting logic for common issues in this compound esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-NHS Ester vs. Biotin-PEG3-alcohol
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules with biotin is a cornerstone for a multitude of applications, from affinity purification and immunoassays to targeted drug delivery. The choice of biotinylation reagent is critical and can significantly influence the outcome of an experiment. This guide provides an objective, data-driven comparison between two commonly utilized biotinylation reagents: the amine-reactive Biotin-PEG3-NHS ester and the hydroxyl-terminated Biotin-PEG3-alcohol.
This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by established chemical principles and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Chemical Structure and Reactive Properties
The fundamental difference between these two reagents lies in their terminal functional group, which dictates their reactivity and target specificity.
Biotin-PEG3-NHS ester features a highly reactive N-hydroxysuccinimide (NHS) ester group. This group is an activated carboxylic acid that readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The reaction proceeds via nucleophilic acyl substitution and is most efficient at a slightly alkaline pH (7.2-8.5).[3]
This compound , in contrast, possesses a terminal primary hydroxyl (-OH) group. This alcohol group is not inherently reactive towards functional groups typically found on the surface of biomolecules.[4] To be used for labeling, the hydroxyl group must first be "activated" to create a more reactive species. This two-step approach offers versatility in targeting different functional groups depending on the activation chemistry employed.
Labeling Mechanisms and Workflows
The distinct reactive properties of these two reagents result in fundamentally different labeling workflows.
Biotin-PEG3-NHS Ester: A Direct Approach to Amine Labeling
The labeling process with Biotin-PEG3-NHS ester is a straightforward, one-step reaction. The NHS ester directly targets primary amines on the biomolecule, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
This compound: A Versatile Two-Step Labeling Strategy
Labeling with this compound is a two-step process that first involves the activation of the terminal hydroxyl group, followed by conjugation to the target biomolecule. This provides the flexibility to target different functional groups.
Three common activation chemistries for the hydroxyl group of this compound are:
-
EDC/NHS Activation to Target Carboxylic Acids: In this method, a water-soluble carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid groups (aspartic acid, glutamic acid, C-terminus) on a protein. The activated carboxyl group then reacts with the hydroxyl group of this compound to form an ester linkage. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable intermediate.
-
Tresyl Chloride Activation to Target Amines: The hydroxyl group of this compound can be activated with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) in an organic solvent. The resulting tresyl-activated biotin-PEG is highly reactive towards primary amines on the protein, forming a stable secondary amine linkage.
-
N,N'-Disuccinimidyl Carbonate (DSC) Activation to Target Amines: DSC is a safer alternative to phosgene and is used to activate the hydroxyl group of this compound. This reaction forms an active succinimidyl carbonate intermediate that subsequently reacts with primary amines on the protein to yield a stable carbamate linkage.
Performance Comparison
The choice between these two reagents depends on the specific requirements of the experiment, including the desired target site, the stability of the biomolecule, and the acceptable complexity of the workflow.
| Feature | Biotin-PEG3-NHS Ester | This compound |
| Target Functional Group | Primary amines (-NH₂) | Carboxylic acids (-COOH), Primary amines (-NH₂) |
| Workflow Complexity | Simple (One-step) | More complex (Two-step: activation and conjugation) |
| Specificity | Targets abundant lysine residues and N-terminus | Can be directed to less abundant acidic residues or amines |
| Resulting Linkage | Amide bond | Ester, Secondary Amine, or Carbamate bond |
| Bond Stability | Highly stable | Ester bond is susceptible to hydrolysis; Amine and Carbamate bonds are stable. |
| Side Reactions | Hydrolysis of the NHS ester can reduce efficiency. | Potential for protein-protein cross-linking with EDC. Side reactions with tyrosine residues have been reported for EDC. |
| Control over Labeling | Can be controlled by pH and molar ratio, but often results in heterogeneous labeling. | Two-step process may offer more control over the extent of labeling. |
Experimental Protocols
Protocol 1: Labeling of a Protein with Biotin-PEG3-NHS Ester
This protocol provides a general procedure for biotinylating a protein with Biotin-PEG3-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the protein solution in an amine-free buffer.
-
Immediately before use, dissolve the Biotin-PEG3-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Add a 20-fold molar excess of the Biotin-PEG3-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Determine the degree of biotinylation using a method such as the HABA assay.
Protocol 2: Labeling of a Protein with this compound via EDC/NHS Chemistry
This protocol describes the labeling of a protein's carboxylic acid groups with this compound.
Materials:
-
Protein solution (2 mg/mL) in MES buffer (0.1 M MES, pH 4.7-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Desalting column
Procedure:
-
Dissolve the protein in MES buffer.
-
Add this compound to the protein solution. A molar excess of 50-fold or higher is recommended to outcompete any primary amines on the protein.
-
Add EDC and NHS to the solution to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.
Protocol 3: Labeling of a Protein with this compound via Tresyl Chloride Activation
This protocol involves a two-step process of activating the this compound and then conjugating it to a protein.
Step 1: Activation of this compound with Tresyl Chloride
-
Caution: This step should be performed in a fume hood using anhydrous solvents under an inert atmosphere.
-
Dissolve this compound in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine, followed by the slow, dropwise addition of tresyl chloride (2.5 molar excess).
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction by TLC. Once complete, concentrate the mixture and precipitate the product in cold diethyl ether.
-
Collect the tresyl-activated Biotin-PEG3 by filtration and dry under vacuum.
Step 2: Conjugation to Protein
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.5-8.5).
-
Dissolve the tresyl-activated Biotin-PEG3 in the protein solution (a starting molar ratio of 20:1 is recommended).
-
Incubate with gentle shaking for 2-24 hours at room temperature or 4°C.
-
Quench the reaction with an amine-containing buffer (e.g., Tris-HCl).
-
Purify the conjugate using a desalting column.
Summary of Key Reaction Parameters
| Parameter | Biotin-PEG3-NHS Ester | This compound (EDC/NHS) | This compound (Tresyl Chloride) | This compound (DSC) |
| Target Group | Primary Amines | Carboxylic Acids | Primary Amines | Primary Amines |
| Optimal pH | 7.2 - 8.5 | 4.5 - 6.0 (activation), 7.2-8.5 (conjugation if NHS ester intermediate is used) | 7.5 - 8.5 | 7.0 - 9.0 |
| Typical Buffers | PBS, HEPES, Borate | MES (for activation) | PBS, Borate | PBS, Bicarbonate |
| Common Side Reactions | Hydrolysis of NHS ester | Protein cross-linking, Tyrosine modification | Non-specific alkylation at high pH | Hydrolysis of activated intermediate |
| Bond Stability | High (Amide) | Moderate (Ester) | High (Secondary Amine) | High (Carbamate) |
Conclusion
The choice between Biotin-PEG3-NHS ester and this compound for labeling applications is contingent upon the specific experimental goals.
Biotin-PEG3-NHS ester is the reagent of choice for straightforward and efficient labeling of primary amines. Its one-step protocol makes it ideal for routine biotinylation where a degree of heterogeneity in the labeling sites is acceptable.
This compound offers greater versatility through its two-step labeling approach. By selecting the appropriate activation chemistry, researchers can target either carboxylic acids or primary amines, providing an alternative when amine modification is undesirable or needs to be avoided. This increased flexibility, however, comes at the cost of a more complex and lengthy experimental procedure.
For researchers in drug development and other fields requiring well-defined bioconjugates, the ability to target different functional groups with this compound can be a significant advantage. However, for many standard research applications, the simplicity and reliability of Biotin-PEG3-NHS ester remain highly appealing. Careful consideration of the target biomolecule's properties and the desired outcome of the labeling experiment will ultimately guide the optimal choice of reagent.
References
A Researcher's Guide to Selecting the Optimal PEG Linker Length for Biotinylation
For researchers, scientists, and drug development professionals, the strategic selection of a Polyethylene Glycol (PEG) linker for biotinylation is a critical step that can significantly influence experimental outcomes. The length of the PEG spacer between the biotin molecule and its conjugation target impacts several key performance characteristics, including binding affinity, solubility, steric hindrance, and signal-to-noise ratio. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to facilitate informed decision-making in your research endeavors.
The addition of a PEG linker to a biotinylation reagent offers numerous advantages, such as increased hydrophilicity and reduced aggregation of the labeled molecule.[1][2] The flexibility and length of the PEG chain also play a crucial role in overcoming steric hindrance, which can otherwise impede the binding of the biotin moiety to streptavidin or avidin.[1][3] However, the optimal PEG linker length is not universal and is highly dependent on the specific application.
Comparative Analysis of PEG Linker Lengths
The selection of a PEG linker involves a trade-off between minimizing steric hindrance and maintaining optimal binding kinetics. While longer linkers provide greater flexibility and reach for the biotin to access the binding pocket of streptavidin, excessively long linkers can sometimes lead to a slight decrease in binding affinity.[3] The following tables summarize key performance indicators for various PEG linker lengths based on available experimental data.
Table 1: Impact of PEG Linker Length on Binding Affinity and Association Rate
| PEG Linker Length | Approximate Spacer Arm Length (Å) | Key Finding | Application Context | Reference |
| No Linker | ~9 | Baseline | Direct Biotin Conjugation | |
| PEG2 | ~19.7 | Slower association rate compared to longer linkers at low functionalization densities. | Surface Immobilization | |
| PEG3 | ~23.2 | Generally considered a good balance for providing sufficient spacing without significantly compromising the inherent high-affinity interaction. | Fluorescent Probes | |
| PEG4 | ~26.7 | Commonly used for general applications requiring reduced steric hindrance. | General Biotinylation | |
| PEG5 | ~30.2 | Identified as optimal for enriching target proteins in an affinity pulldown assay, suggesting a balance between flexibility and effective concentration. | Affinity Pulldown | |
| PEG11 | ~59 | Demonstrated an order of magnitude faster association rate compared to a short linker at low functionalization. | Surface Immobilization | |
| PEG12 | ~62.5 | Suitable for applications requiring significant separation between biotin and the target molecule. | Click Chemistry Applications | |
| 1kDa | - | Could not effectively prevent non-specific protein adsorption (BSA). Streptavidin bound to multiple neighboring sites. | Surface Modification | |
| 5kDa | - | Completely prevented non-specific protein adsorption. Streptavidin bound to multiple neighboring sites. | Surface Modification | |
| 40kDa | - | Did not effectively prevent non-specific protein adsorption due to low packing density. Streptavidin bound at a one-to-one stoichiometry. | Surface Modification |
Table 2: Influence of PEG Linker Length on In Vivo Performance of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. |
Experimental Protocols: A Comparative Approach
To objectively compare the performance of different PEG linker lengths for your specific application, it is crucial to employ a standardized experimental protocol. Below are generalized methodologies for common biotinylation applications, which can be adapted to test a range of biotin-PEG-linker reagents.
Protocol 1: Comparative Biotinylation of Antibodies using NHS-Ester Chemistry
This protocol outlines a method for labeling antibodies with biotin-PEGn-NHS esters of varying PEG lengths (e.g., n=2, 4, 8, 12).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS ester reagents (e.g., Biotin-PEG2-NHS, Biotin-PEG4-NHS, etc.)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Biotin-PEGn-NHS Ester Stock Solution Preparation: Immediately before use, dissolve each Biotin-PEGn-NHS ester in DMSO or DMF to a final concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEGn-NHS ester stock solution to the antibody solution. It is recommended to test a range of molar ratios to determine the optimal degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column.
-
Characterization: Determine the degree of biotinylation for each linker length using a HABA assay or a similar method.
Protocol 2: Comparative Affinity-Pulldown Assay
This protocol allows for the comparison of different biotin-PEGn-labeled baits in their ability to enrich a target protein.
Materials:
-
Biotin-PEGn-labeled bait proteins (prepared as in Protocol 1)
-
Cell lysate containing the target protein
-
Streptavidin-coated magnetic beads
-
Wash buffers of varying stringency (e.g., PBS with increasing concentrations of NaCl and/or detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Incubation: Incubate an equal amount of streptavidin-coated magnetic beads with each of the biotin-PEGn-labeled bait proteins for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with a low-stringency wash buffer to remove unbound bait protein.
-
Lysate Incubation: Add the cell lysate to the bead-bait complexes and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads with buffers of increasing stringency to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein. Quantify the band intensities to compare the pulldown efficiency of each linker length.
Visualizing Key Concepts in Biotinylation
The Role of PEG Linkers in Overcoming Steric Hindrance
The accessibility of the biotin moiety to the deep binding pocket of streptavidin is paramount for a successful interaction. When biotin is directly conjugated to a large biomolecule, steric hindrance can significantly impede this binding. A PEG linker acts as a flexible spacer, extending the biotin away from the biomolecule and facilitating a more efficient and stable interaction.
Caption: Overcoming steric hindrance with a PEG linker.
Experimental Workflow for Comparative Affinity-Pulldown
The following diagram illustrates the experimental workflow for comparing the efficiency of different biotin-PEG linker lengths in an affinity-pulldown assay.
Caption: Workflow for comparing pulldown efficiency.
Proximity Labeling (BioID) with Varying Linker Lengths
In proximity-dependent biotin identification (BioID), a promiscuous biotin ligase (BirA) is fused to a protein of interest. The choice of linker between the protein of interest and BirA can influence the labeling radius and the identification of proximal proteins.
Caption: Impact of linker length on BioID labeling radius.
References
A Guide to Bioconjugation: Exploring Alternatives to Biotin-PEG3-alcohol
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, this guide offers a comprehensive comparison of alternatives to the commonly used Biotin-PEG3-alcohol. We delve into various biotinylation reagents, linkers, and methodologies, presenting supporting experimental data to inform the selection of the most suitable approach for specific research needs.
The covalent attachment of biotin to biomolecules, or biotinylation, is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to cellular imaging. While this compound is a versatile reagent, a host of alternatives offer distinct advantages in terms of reaction efficiency, stability, specificity, and their impact on the biological function of the labeled molecule. This guide will explore these alternatives, providing a framework for choosing the optimal biotinylation strategy.
Key Alternatives to this compound
The primary alternatives to this compound can be categorized based on the reactive group, the nature of the linker, and the conjugation methodology.
1. Biotinylation Reagents with Diverse Reactive Groups: The hydroxyl group of this compound requires activation for conjugation. Alternatives with pre-activated functional groups offer more direct and often more efficient labeling of specific amino acid residues.
-
Amine-Reactive Reagents (e.g., NHS Esters): These are the most common biotinylation reagents, targeting primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.[1][2]
-
Sulfhydryl-Reactive Reagents (e.g., Maleimides): These reagents specifically target cysteine residues, forming stable thioether bonds. This approach is particularly useful when cysteines are located away from the protein's active site.
-
"Click Chemistry" Reagents (e.g., Alkynes and Azides): This bioorthogonal chemistry involves the highly efficient and specific reaction between an alkyne and an azide.[3] This method provides excellent control over the conjugation site, assuming one of the functionalities is introduced into the biomolecule.
2. Biotinylation Reagents with Modified Linkers: The linker arm connecting biotin to the reactive group plays a crucial role in the properties of the bioconjugate.
-
Variable Length PEG Linkers: Polyethylene glycol (PEG) linkers enhance the water solubility of the biotinylated molecule and reduce steric hindrance, which can improve the accessibility of biotin for binding to avidin or streptavidin.[3] Reagents are available with a wide range of PEG unit lengths.
-
Cleavable Linkers: These linkers allow for the release of the biotinylated molecule after its capture by avidin or streptavidin, which is advantageous for downstream applications. Common cleavable linkers include those sensitive to reducing agents (disulfide bonds) or UV light (photocleavable linkers).
-
Non-PEG Linkers: In some applications, non-PEG linkers may be preferred to avoid potential immunogenicity or other effects associated with PEG.
-
Reversible Biotinylation Systems: Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with lower affinity than biotin, allowing for elution under mild, non-denaturing conditions.
3. Site-Specific Biotinylation Methodologies:
-
Enzymatic Biotinylation: This method utilizes the enzyme BirA, a biotin ligase, to specifically attach biotin to a 15-amino-acid recognition sequence (AviTag) that can be genetically fused to the protein of interest. This approach offers precise, site-specific labeling.[4]
Comparative Performance of Biotinylation Strategies
The choice of a biotinylation reagent should be guided by a careful consideration of its performance in terms of reaction efficiency, stability of the resulting conjugate, and the impact on the biological activity of the labeled molecule.
Reaction Efficiency
The efficiency of biotinylation can be influenced by the reactivity of the chosen reagent and the reaction conditions. Site-specific enzymatic biotinylation is known for its high efficiency, often achieving over 95% labeling. For chemical methods, the degree of labeling can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein.
| Parameter | Site-Specific Biotinylation (Enzymatic) | Random Biotinylation (Amine-Reactive NHS Ester) |
| Biotin-to-Antibody Ratio | 1.9 ± 0.3 | 5.0 ± 0.6 |
| Location of Biotinylation | Heavy Chain (Specific Site) | Heavy and Light Chains (Random Lysines) |
Table 1: Comparison of biotinylation efficiency for an anti-HRP antibody using a site-specific enzymatic method versus a random amine-reactive method. Data suggests that while the random method incorporates more biotin molecules, the site-specific method offers precise control over the location of the label.
Stability of the Bioconjugate
The stability of the bond linking biotin to the biomolecule is critical, particularly for in vivo applications. While amide and thioether bonds formed by NHS esters and maleimides are generally stable, some studies have shown that biotin labels from many commercially available reagents can be cleaved in plasma. In contrast, the triazole linkage formed through click chemistry is known for its exceptional stability. Non-cleavable linkers generally offer higher stability in circulation compared to their cleavable counterparts.
Impact on Protein Function
A significant concern with any bioconjugation is the potential for the modification to interfere with the biological activity of the protein. Random chemical biotinylation carries a risk of modifying amino acids within the active or binding sites of a protein. Site-specific biotinylation, by directing the modification to a predetermined location away from these critical regions, can significantly mitigate this issue.
One study demonstrated that an antibody biotinylated at a specific site in the Fc region exhibited a 3-fold improvement in antigen binding capacity compared to the same antibody randomly biotinylated on lysine residues. This highlights the importance of controlled conjugation for preserving protein function.
Experimental Protocols
Detailed methodologies for the key biotinylation techniques discussed are provided below.
Protocol 1: Amine-Reactive Biotinylation using NHS Ester
This protocol describes a general procedure for labeling proteins with a biotin-NHS ester reagent.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Dissolve the protein in the amine-free buffer at a suitable concentration.
-
Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add the desired molar excess of the Biotin-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess, unreacted biotin by passing the reaction mixture through a desalting column.
-
Determine the degree of biotinylation using the HABA assay (see Protocol 4).
Protocol 2: Sulfhydryl-Reactive Biotinylation using Maleimide
This protocol is for labeling proteins with free sulfhydryl groups using a biotin-maleimide reagent.
Materials:
-
Protein with free sulfhydryl groups
-
Sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
-
Biotin-maleimide reagent
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Dissolve the protein in the sulfhydryl-free buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Prepare a stock solution of the biotin-maleimide reagent in DMSO or DMF.
-
Add a 10-20 fold molar excess of the biotin-maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the biotinylated protein from excess reagent using a desalting column.
-
Quantify the degree of biotinylation.
Protocol 3: "Click Chemistry" Bioconjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol requires one of the biomolecules to possess an azide group and the other an alkyne group.
Materials:
-
Azide-modified biomolecule
-
Alkyne-modified biotin
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions of the azide- and alkyne-containing molecules, CuSO4, sodium ascorbate, and THPTA.
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-modified biotin.
-
Add the CuSO4 and THPTA ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the biotinylated product to remove the copper catalyst and excess reagents.
Protocol 4: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Add a known volume of the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A500).
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the final absorbance at 500 nm.
-
The decrease in absorbance is proportional to the amount of biotin in the sample, which can be used to calculate the biotin-to-protein molar ratio.
Visualizing Bioconjugation Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for different biotinylation strategies.
Conclusion
The selection of a biotinylation reagent extends far beyond the choice of a simple tag. By understanding the nuances of different reactive groups, linkers, and conjugation methodologies, researchers can significantly enhance the performance and reliability of their experiments. For applications where preserving protein function is paramount, site-specific enzymatic biotinylation offers unparalleled control. In scenarios requiring high stability, click chemistry provides a robust solution. For routine labeling, amine- and sulfhydryl-reactive reagents remain valuable tools, with the choice of linker length and cleavability offering further avenues for optimization. This guide provides the foundational knowledge and practical protocols to empower researchers to move beyond a one-size-fits-all approach and select the most appropriate alternative to this compound for their specific bioconjugation needs.
References
A Researcher's Guide to Validating Biotinylation Efficiency: HABA Assay vs. Alternatives
For researchers, scientists, and drug development professionals, the successful biotinylation of proteins, antibodies, and other molecules is a critical step in a vast array of applications, from immunoassays to targeted drug delivery. However, simply performing a biotinylation reaction is not enough; validating the efficiency of biotin incorporation is paramount to ensure the reliability and reproducibility of downstream experiments. This guide provides an objective comparison of the widely-used HABA assay with alternative methods for quantifying biotinylation, complete with experimental data and detailed protocols.
The extraordinary affinity between biotin and avidin (or streptavidin) forms the basis of numerous detection and purification systems in biotechnology.[1] Achieving the optimal degree of biotin labeling is a balancing act. Insufficient biotinylation can lead to low signal or poor capture efficiency, while excessive labeling can compromise the biological activity of the molecule or cause it to precipitate.[2] Therefore, accurate quantification of the mole-to-mole ratio of biotin to protein is essential.
The HABA Assay: A Classic Colorimetric Method
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a traditional and straightforward method for estimating the degree of biotinylation.[1]
Principle of the HABA Assay
The HABA assay is a colorimetric displacement assay. HABA dye binds to avidin, forming a yellow-orange complex with a characteristic absorbance maximum at 500 nm.[3] Biotin has a much higher affinity for avidin than HABA.[4] When a biotinylated sample is introduced, the biotin displaces the HABA from the avidin-binding sites. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.
Figure 1. Principle of the HABA colorimetric assay for biotin quantification.
Experimental Protocol: HABA Assay (Cuvette Format)
This protocol is a generalized procedure and may require optimization based on the specific biotinylated sample and commercially available kits.
Materials:
-
HABA/Avidin premixed solution or individual reagents
-
Biotinylated protein sample (free, unconjugated biotin must be removed via dialysis or desalting)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5 (Note: Avoid buffers containing potassium, as this can cause precipitation)
-
Spectrophotometer and 1 mL cuvettes
Procedure:
-
Prepare HABA/Avidin Solution: If not using a premix, prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in PBS.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette.
-
Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin). This reading should typically be between 0.9 and 1.3.
-
Add Sample: Add 100 µL of the biotinylated protein sample to the cuvette. Mix well by gently pipetting up and down or by capping and inverting the cuvette.
-
Final Absorbance: Measure the absorbance at 500 nm again. Wait for the reading to stabilize (constant for at least 15 seconds) and record this value (A₅₀₀ HABA/Avidin/Biotin Sample). If the final absorbance is too low (e.g., ≤ 0.3), the sample is too concentrated and should be diluted before repeating the assay.
-
Calculation: The concentration of biotin can be calculated using the Beer-Lambert law, based on the change in absorbance (ΔA₅₀₀). The molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.
-
ΔA₅₀₀ = (A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin Sample)
-
Concentration of Biotin (M) = ΔA₅₀₀ / (ε × path length) × Dilution Factor
The moles of biotin per mole of protein can then be determined by dividing the biotin concentration by the molar concentration of the protein sample.
-
Alternative Methods for Biotin Quantification
While the HABA assay is widely used due to its simplicity and low cost, it has limitations, particularly in terms of sensitivity and potential for inaccuracies. Several alternative methods have been developed to address these shortcomings.
Figure 2. General experimental workflow for validating biotinylation efficiency.
Fluorescence-Based Assays
Fluorescence-based assays offer significantly higher sensitivity compared to the colorimetric HABA assay. One common approach is based on Fluorescence Resonance Energy Transfer (FRET).
-
Principle: In this method, a fluorescently-labeled avidin (e.g., with Alexa Fluor 488) is complexed with HABA, which acts as a quencher. In this state, the fluorescence is low. When a biotinylated sample is added, biotin displaces the HABA quencher, leading to a decrease in FRET and a corresponding increase in fluorescence intensity that is proportional to the biotin concentration.
-
Advantages: High sensitivity (can detect picomole amounts), requires minimal sample volume, and is suitable for high-throughput screening in a microplate format.
-
Limitations: Requires a fluorescence plate reader.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate method for determining the degree of biotinylation without relying on avidin binding.
-
Principle: By comparing the mass of the protein before and after the biotinylation reaction, the number of biotin molecules incorporated can be precisely calculated.
-
Advantages: Highly accurate and not susceptible to steric hindrance issues that can affect avidin-based assays. It can reveal the distribution of biotinylation states within a sample population.
-
Limitations: Requires access to specialized and expensive equipment (a mass spectrometer), can be challenging for very large proteins (>60 kDa), and may be cost-prohibitive for routine analysis of many samples.
Chromophoric Biotin Reagents
This method involves using a biotinylation reagent that contains a built-in chromophore in its linker arm.
-
Principle: The degree of biotinylation is determined by measuring the absorbance of the chromophore (e.g., at 354 nm for a bis-aryl hydrazone chromophore) after the labeling reaction and purification.
-
Advantages: This is a direct, non-destructive measurement that does not require an additional assay like HABA. It can be more reproducible and accurate than HABA, especially at lower protein concentrations.
-
Limitations: The specific chromophoric biotinylation reagent must be used from the start of the experiment.
Comparative Analysis
The choice of which biotin quantification method to use depends on the specific experimental needs, including required sensitivity, sample availability, throughput, and budget.
| Feature | HABA Assay | Fluorescence Assay | Mass Spectrometry | Chromophoric Biotin Assay |
| Principle | Colorimetric Displacement | FRET-Based Displacement | Mass Difference | Direct Absorbance |
| Detection Limit | Low (micromolar range) | High (picomolar range) | Very High (femt- to attomole) | Moderate |
| Sample Volume | High (~100 µL) | Low (~10 µL) | Low | Low (non-destructive) |
| Throughput | Low to Medium | High | Low | Medium to High |
| Equipment | Spectrophotometer | Fluorescence Plate Reader | Mass Spectrometer | Spectrophotometer |
| Key Advantage | Simple, inexpensive, rapid | High sensitivity, low sample use | High accuracy, no steric hindrance | Simple, non-destructive |
| Key Limitation | Low sensitivity, steric hindrance | Requires specific fluorometer | Expensive, specialized equipment | Requires specific biotin reagent |
Conclusion
The HABA assay remains a viable option for a quick and inexpensive estimation of biotin incorporation, particularly for well-characterized, concentrated samples. However, for researchers requiring higher sensitivity, greater accuracy, or high-throughput capabilities, fluorescence-based assays represent a significant improvement. When absolute accuracy is paramount and the instrumentation is available, mass spectrometry is the gold standard, providing detailed information on the distribution of biotin labels. Finally, the use of chromophoric biotin reagents offers a clever, built-in solution for straightforward and non-destructive quantification. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool to validate their biotinylation efficiency, ensuring the success of their subsequent applications.
References
A Researcher's Guide to Quantitative Comparison of Biotinylation Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique for purification, detection, and functional analysis. The selection of an appropriate biotinylation reagent is critical for experimental success, directly impacting labeling efficiency, specificity, and the biological activity of the target molecule. This guide provides an objective comparison of common biotinylation reagents, supported by experimental data and detailed protocols to inform your selection process.
Understanding Biotinylation Reagents: A Comparative Overview
Biotinylation reagents are typically composed of a biotin molecule, a spacer arm, and a reactive group that targets a specific functional group on the target biomolecule. The most common target for protein biotinylation is the primary amine (-NH2) found on lysine residues and the N-terminus of polypeptides.
Key Characteristics of Common Amine-Reactive Biotinylation Reagents
The choice of reagent depends on several factors, including the properties of the target protein and the experimental application. Key differentiators include the reactive group, spacer arm length and composition, and solubility.
| Reagent | Reactive Group | Spacer Arm Length (Å) | Cleavable | Cell Permeable | Key Features |
| NHS-Biotin | N-hydroxysuccinimide (NHS) ester | 13.5 | No | Yes | Standard, short-chain reagent; requires organic solvent for dissolution. |
| Sulfo-NHS-Biotin | Sulfated NHS ester | 13.5 | No | No | Water-soluble due to the sulfo group, ideal for cell surface biotinylation.[1][2] |
| NHS-LC-Biotin | NHS ester | 22.4 | No | Yes | "Long Chain" version of NHS-Biotin, reduces steric hindrance. |
| Sulfo-NHS-LC-Biotin | Sulfated NHS ester | 22.4 | No | No | Water-soluble with a longer spacer arm to minimize steric hindrance in aqueous environments. |
| NHS-PEG4-Biotin | NHS ester | 29.0 | No | Yes (but less so than non-PEGylated) | Contains a hydrophilic polyethylene glycol (PEG) spacer, which reduces aggregation and immunogenicity.[3][4][5] |
| Sulfo-NHS-SS-Biotin | Sulfated NHS ester | 24.3 | Yes (Disulfide bond) | No | Contains a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule. |
Quantitative Comparison of Biotinylation Efficiency
The efficiency of biotinylation can be influenced by the reagent choice, the molar ratio of reagent to protein, pH, and incubation time. The following table presents representative data on the degree of biotinylation (moles of biotin per mole of protein) for a model protein (Bovine Serum Albumin, BSA) under controlled conditions.
| Biotinylation Reagent | Molar Ratio (Reagent:Protein) | Degree of Biotinylation (mol biotin/mol protein) | Notes |
| NHS-Biotin | 20:1 | 4 - 6 | Standard efficiency for a short-chain reagent. |
| Sulfo-NHS-Biotin | 20:1 | 3 - 5 | Slightly lower efficiency in some cases due to the bulky sulfo group. |
| NHS-LC-Biotin | 20:1 | 6 - 8 | The longer spacer arm can improve accessibility to primary amines, increasing efficiency. |
| NHS-PEG4-Biotin | 20:1 | 5 - 7 | The PEG spacer enhances solubility and can influence labeling efficiency. |
| Sulfo-NHS-SS-Biotin | 20:1 | 4 - 6 | Efficiency is comparable to other Sulfo-NHS reagents. |
Note: This data is representative and the optimal degree of biotinylation should be determined empirically for each specific protein and application.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible quantitative data.
Protocol 1: Biotinylation of a Purified Protein in Solution
This protocol describes a general method for biotinylating a purified protein, such as an antibody, using an amine-reactive NHS-ester biotinylation reagent.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, NHS-LC-Biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for non-sulfonated reagents
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for removing excess biotin
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at an appropriate concentration in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or water (for sulfo-NHS reagents) to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C. The optimal molar ratio may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from excess non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis.
-
Quantify Biotinylation: Determine the degree of biotinylation using a suitable method such as the HABA assay or a fluorescent biotin quantitation kit.
Protocol 2: Cell Surface Biotinylation
This protocol outlines the steps for specifically labeling proteins on the surface of cultured cells using a membrane-impermeable sulfo-NHS ester reagent.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Ice-cold Quenching Solution (100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Biotinylation: Incubate the cells with the Sulfo-NHS-biotin reagent (typically 0.5-1 mg/mL in PBS, pH 8.0) for 30 minutes on ice with gentle agitation.
-
Quench Reaction: Wash the cells three times with ice-cold Quenching Solution to stop the reaction and remove excess reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the biotinylated proteins from the beads and analyze by SDS-PAGE and Western blotting.
Visualization of Key Processes and Molecules
Visual diagrams are essential for understanding the chemical reactions and experimental workflows involved in biotinylation.
Caption: Chemical structures of common amine-reactive biotinylation reagents.
Caption: General experimental workflow for protein biotinylation.
Caption: Workflow for cell surface biotinylation and subsequent analysis.
Quantification of Biotinylation
Accurate quantification of the degree of biotinylation is essential for ensuring experimental reproducibility. Several methods are available, each with its own advantages and limitations.
| Quantification Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin. | Simple, inexpensive, and requires a standard spectrophotometer. | Lower sensitivity, can be inaccurate, and consumes a relatively large amount of sample. |
| Fluorescent Assays | Based on the displacement of a fluorescently-labeled probe from avidin or streptavidin by biotin, leading to a change in fluorescence. | Higher sensitivity and requires less sample than the HABA assay. | Requires a fluorescence plate reader. |
| Mass Spectrometry | Directly measures the mass shift of the protein or its peptides after biotinylation. | Highly accurate and can provide information on the specific sites of biotinylation. | Requires specialized equipment and expertise. |
References
A Researcher's Guide to Control Experiments for Biotin-PEG3-Alcohol Pull-Down Assays
For researchers in drug development and the broader scientific community, the Biotin-PEG3-alcohol pull-down assay is a powerful tool to isolate and identify protein-protein interactions. This affinity purification technique leverages the high-affinity interaction between biotin and streptavidin to capture a "bait" protein and its interacting "prey" proteins from a complex biological sample. The inclusion of a polyethylene glycol (PEG) spacer, in this case, a three-unit PEG (PEG3), enhances the solubility of the biotinylated bait and reduces steric hindrance, thereby improving the efficiency of the pull-down.
However, the strength of this technique is critically dependent on the rigor of its experimental design, particularly the implementation of appropriate control experiments. This guide provides a comprehensive comparison of the this compound pull-down assay with essential control experiments, offering detailed protocols, quantitative data expectations, and a comparison with an alternative method, Co-Immunoprecipitation (Co-IP).
The Principle of this compound Pull-Down Assays
The core principle involves covalently attaching this compound to a purified "bait" protein. This "biotinylated bait" is then incubated with a cell lysate or other protein mixture. The bait protein, along with any interacting "prey" proteins, is subsequently captured on a solid support matrix coated with streptavidin, such as agarose or magnetic beads. After a series of washes to remove non-specifically bound proteins, the protein complexes are eluted and analyzed, typically by mass spectrometry, to identify the interacting partners.
The Critical Role of Control Experiments
To ensure the validity of the results and to distinguish true protein-protein interactions from non-specific binding, a series of control experiments are indispensable. These controls are designed to identify proteins that bind non-specifically to the beads, the biotin tag, or the bait protein itself.
Key Control Experiments:
-
Non-Biotinylated Bait Control: This is arguably the most crucial control. The same "bait" protein, but without the biotin tag, is incubated with the cell lysate and the streptavidin beads. Any proteins identified in this control are considered to be non-specific binders to the bait protein or the beads.
-
Beads-Only Control: In this control, the streptavidin beads are incubated with the cell lysate in the absence of any bait protein. This identifies proteins that have a natural affinity for the streptavidin-coated beads themselves.
-
Competitive Elution Control: While not a negative control in the same vein as the others, competitive elution helps to confirm the specificity of the biotin-streptavidin interaction. After the pull-down, the bound proteins are eluted with a high concentration of free biotin. This should efficiently displace the biotinylated bait and its interacting partners from the streptavidin beads.
Quantitative Comparison of Experimental Outcomes
The effectiveness of a pull-down experiment and its controls is best assessed through quantitative proteomics, such as label-free quantification (LFQ) mass spectrometry. The data below illustrates the expected outcomes from a well-controlled experiment.
| Experiment Type | Target Protein (Bait) | Known Interactor (Prey) | Non-Specific Binder 1 | Non-Specific Binder 2 (Bead-Binding) |
| Biotinylated Bait Pull-Down | High | High (e.g., >10-fold enrichment) | Low to Moderate | Low to Moderate |
| Non-Biotinylated Bait Control | Low to None | Low to None | Low to Moderate | Low to Moderate |
| Beads-Only Control | None | Low to None | Low | High |
Note: The values in the table represent relative protein abundance as determined by techniques like label-free quantification (LFQ) intensity or spectral counts from mass spectrometry analysis. "High" indicates significant enrichment, while "Low to None" suggests background levels of detection.
Experimental Protocols
Below are detailed protocols for the this compound pull-down assay and its essential control experiments.
Protocol 1: this compound Pull-Down Assay
1. Biotinylation of Bait Protein:
-
Dissolve the purified bait protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Biotin-PEG3-NHS ester in anhydrous DMSO.
-
Add a 20-fold molar excess of the Biotin-PEG3-NHS ester to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted biotin probe using a desalting column (e.g., Zeba Spin Desalting Columns).
2. Preparation of Cell Lysate:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Pull-Down Assay:
-
Equilibrate streptavidin magnetic beads by washing three times with lysis buffer.
-
Incubate the beads with a blocking buffer (e.g., lysis buffer containing 1% BSA) for 1 hour at 4°C.
-
Add the biotinylated bait protein to the blocked beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove unbound bait.
-
Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads extensively (3-5 times) with wash buffer (e.g., lysis buffer with adjusted salt concentration).
4. Elution:
-
Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Competitive Elution: Incubate the beads with an excess of free biotin (e.g., 2-10 mM) in an appropriate buffer.
5. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For comprehensive identification of interacting partners, perform mass spectrometry analysis on the eluate.
Protocol 2: Non-Biotinylated Bait Control
-
Follow the exact same procedure as Protocol 1, but in step 1, use the bait protein that has not been subjected to the biotinylation reaction.
Protocol 3: Beads-Only Control
-
Follow Protocol 1, but omit the addition of any bait protein (biotinylated or non-biotinylated) in step 3. The equilibrated and blocked beads are directly incubated with the cell lysate.
Visualizing the Workflow and a Relevant Biological Pathway
To better understand the experimental process and its application, the following diagrams have been generated using Graphviz.
Alternative Method: Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation is a widely used alternative to pull-down assays for studying protein-protein interactions. Instead of a biotin tag, Co-IP utilizes an antibody to capture a specific protein (the antigen), thereby co-precipitating its binding partners.
Comparison of Biotin Pull-Down and Co-Immunoprecipitation
| Feature | This compound Pull-Down | Co-Immunoprecipitation (Co-IP) |
| Bait | Purified protein with a biotin tag. | Endogenous or overexpressed protein. |
| Capture Agent | Streptavidin-coated beads. | Antibody specific to the bait protein. |
| Affinity | Very high and stable (Biotin-Streptavidin). | Varies depending on the antibody-antigen interaction. |
| Specificity | High, but requires stringent controls for non-specific binding to beads and biotin. | High, but dependent on antibody specificity. Can have off-target effects. |
| Elution | Can be harsh (denaturing) or competitive (free biotin). | Typically achieved by changing pH or using a denaturing buffer. |
| Advantages | - Very strong and stable interaction allows for stringent washing. - No need for a specific antibody against the bait protein. | - Can capture endogenous protein complexes in a more native state. - Does not require protein purification and tagging beforehand. |
| Disadvantages | - Requires purification and biotinylation of the bait protein. - Potential for non-specific binding to beads. | - Requires a high-quality antibody specific for the bait protein. - Antibody can co-elute and interfere with downstream analysis. - Weaker interactions may be lost during washing steps. |
Conclusion
The this compound pull-down assay is a robust method for identifying protein-protein interactions. However, its successful implementation and the generation of reliable, publishable data are contingent upon the diligent use of appropriate control experiments. By systematically including non-biotinylated bait and beads-only controls, researchers can confidently distinguish true biological interactions from experimental artifacts. Furthermore, understanding the comparative strengths and weaknesses of alternative methods like Co-Immunoprecipitation allows for the selection of the most appropriate technique for a given research question. The combination of a well-controlled pull-down experiment with quantitative mass spectrometry provides a powerful platform for unraveling the complex web of protein interactions that govern cellular processes.
TFP-PEG3-Biotin vs. NHS Esters: A Comparative Guide to Amine-Reactive Biotinylation
In the realm of bioconjugation, the precise and efficient labeling of proteins and other biomolecules is paramount for a multitude of applications, from immunoassays to drug development. Among the various chemistries available, the reaction of activated esters with primary amines to form stable amide bonds is a widely adopted strategy. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for such modifications. However, the emergence of tetrafluorophenyl (TFP) esters, such as TFP-PEG3-Biotin, offers distinct advantages in terms of stability and reaction efficiency. This guide provides an in-depth, objective comparison of TFP-PEG3-Biotin and traditional NHS esters, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Key Performance Characteristics: TFP-PEG3-Biotin Outshines in Stability
The primary advantage of TFP-PEG3-Biotin over NHS esters lies in its significantly enhanced stability in aqueous solutions, particularly at the neutral to alkaline pH conditions required for efficient amine labeling. NHS esters are notoriously susceptible to hydrolysis, a competing reaction that degrades the ester and reduces the overall yield of the desired biotinylated product.[1][2] TFP esters, on the other hand, exhibit a much lower rate of hydrolysis, providing a wider window for the conjugation reaction to proceed to completion.[3][4][5]
This increased stability translates to more consistent and reproducible biotinylation, as the concentration of the active TFP ester remains higher for a longer duration compared to an NHS ester under identical conditions. Consequently, researchers can often achieve a higher degree of labeling with TFP-PEG3-Biotin.
Another significant feature of TFP-PEG3-Biotin is the incorporation of a polyethylene glycol (PEG) spacer arm. This hydrophilic spacer not only improves the water solubility of the biotinylated molecule but also helps to minimize steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin. Furthermore, the PEG spacer can reduce the potential for aggregation of the labeled protein, a common issue with more hydrophobic labeling reagents.
Quantitative Comparison of Hydrolytic Stability
The superior stability of TFP esters over NHS esters is not merely qualitative. Experimental data demonstrates a marked difference in their half-lives in aqueous buffers at various pH levels.
| pH | NHS Ester Half-life (minutes) | TFP Ester Half-life (minutes) | Fold Increase in Stability (TFP vs. NHS) |
| 7.0 | ~240-300 | ~456 | ~1.9x |
| 8.0 | ~60 | ~180 | ~3.0x |
| 10.0 | ~1-10 | ~330 | ~8.5x |
| Table 1: Comparison of the hydrolytic half-lives of NHS and TFP esters at different pH values. Data compiled from multiple sources. The half-life of NHS esters can vary depending on the specific molecule and buffer conditions. |
As the data in Table 1 clearly indicates, the stability advantage of TFP esters becomes increasingly pronounced at higher pH values, which are optimal for the deprotonation of primary amines and their subsequent nucleophilic attack on the ester. This makes TFP-PEG3-Biotin a more robust and efficient choice for biotinylation reactions.
Reaction Mechanisms and Experimental Workflows
The fundamental reaction mechanism for both TFP-PEG3-Biotin and NHS esters with a primary amine is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the respective leaving group (tetrafluorophenol or N-hydroxysuccinimide).
A typical experimental workflow for protein biotinylation involves dissolving the protein in an amine-free buffer, adding the biotinylation reagent, allowing the reaction to proceed, quenching the reaction, and finally, removing the excess unreacted biotin.
Experimental Protocols
Below are detailed methodologies for protein biotinylation using TFP-PEG3-Biotin and a generic NHS-ester biotin, followed by a protocol for quantifying the degree of biotinylation.
Protocol 1: Protein Biotinylation with TFP-PEG3-Biotin
Materials:
-
Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TFP-PEG3-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable buffer like PBS.
-
Prepare TFP-PEG3-Biotin Stock Solution: Immediately before use, dissolve TFP-PEG3-Biotin in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the TFP-PEG3-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TFP-PEG3-Biotin and the tetrafluorophenol byproduct using a desalting column equilibrated with a suitable storage buffer for the protein.
Protocol 2: Protein Biotinylation with NHS-Ester Biotin
Materials:
-
Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Ester Biotin (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) for non-sulfonated NHS esters; water for Sulfo-NHS esters.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: As with the TFP protocol, ensure the protein is in an amine-free buffer.
-
Prepare NHS-Ester Biotin Stock Solution: Immediately before use, dissolve the NHS-ester biotin in the appropriate solvent (DMF/DMSO for standard NHS esters, water for Sulfo-NHS esters) to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 20- to 100-fold molar excess of the NHS-ester biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Due to the lower stability of NHS esters, longer incubation times are generally not recommended, especially at room temperature.
-
Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Purify the biotinylated protein using a desalting column.
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_initial).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein solution to the cuvette, mix well, and allow the reading to stabilize.
-
Measure Final Absorbance: Measure the final absorbance at 500 nm (A500_final).
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin can be calculated using the following formula:
Moles of Biotin = (A500_initial - A500_final) / (ε_HABA-Avidin * path length)
Where ε_HABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).
-
Determine Molar Ratio: Divide the moles of biotin by the moles of protein in the sample to determine the biotin-to-protein molar ratio.
Conclusion
For researchers seeking a robust, efficient, and reproducible method for amine-reactive biotinylation, TFP-PEG3-Biotin presents a compelling alternative to traditional NHS esters. Its enhanced hydrolytic stability, particularly at the optimal pH for conjugation, leads to higher reaction yields and more consistent results. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the solubility of the labeled molecule and minimizing potential aggregation. While NHS esters remain a viable option for many applications, the superior performance characteristics of TFP-PEG3-Biotin make it an ideal choice for demanding applications in drug development and other areas of scientific research where precision and reliability are paramount.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Enzymatic and Chemical Biotinylation Methods
In the realm of molecular biology, protein biotinylation is a cornerstone technique for labeling, detection, and purification. The covalent attachment of biotin to a protein of interest allows for highly specific and robust detection due to the strong affinity between biotin and streptavidin or avidin.[1][2] Researchers primarily employ two distinct strategies for this process: enzymatic biotinylation and chemical biotinylation. Each method presents a unique set of advantages and disadvantages, making the choice between them critical for experimental success. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the most suitable biotinylation strategy for their specific needs.
At a Glance: Key Differences
| Feature | Enzymatic Biotinylation | Chemical Biotinylation |
| Specificity | Site-specific at a defined recognition sequence.[3][4] | Non-specific, targets available functional groups (e.g., primary amines).[3] |
| Efficiency | High, can approach 100% in vitro. | Variable, dependent on reaction conditions and protein characteristics. |
| Control | Precise control over the number and location of biotin tags (typically one per recognition site). | Limited control, often results in multiple biotin molecules attached at random locations. |
| Protein Function | Less likely to interfere with protein function due to site-specificity. | Potential for disruption of protein function if biotinylation occurs at active or binding sites. |
| Requirements | Requires genetic modification of the target protein to include a recognition sequence (e.g., AviTag) and a specific biotin ligase (e.g., BirA). | Utilizes commercially available biotinylating reagents that react with common functional groups. |
| Versatility | Can be performed in vivo and in vitro. | Primarily an in vitro method, though some in vivo applications exist. |
Delving Deeper: A Performance Showdown
The choice between enzymatic and chemical biotinylation hinges on the specific requirements of the experiment. Enzymatic methods offer unparalleled specificity, while chemical methods provide greater flexibility.
Enzymatic Biotinylation: The Precision Approach
Enzymatic biotinylation relies on the highly specific action of a biotin ligase, most commonly the E. coli biotin ligase, BirA. This enzyme recognizes a specific 15-amino-acid peptide sequence, known as the AviTag, and catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within this tag. This method's key advantage is the precise control it offers, ensuring a homogenous product with a 1:1 protein-to-biotin ratio. This uniformity is critical for applications requiring quantitative analysis or a defined orientation of the biotinylated protein.
The labeling efficiency of in vitro enzymatic biotinylation can be very high, often ranging from 80% to 100%. In vivo biotinylation, where the target protein and BirA are co-expressed, typically results in efficiencies between 50% and 80%.
Chemical Biotinylation: The Versatile Workhorse
Chemical biotinylation employs a variety of reagents that react with specific functional groups on the protein surface. The most common targets are primary amines found on lysine residues and the N-terminus of the protein, utilizing N-hydroxysuccinimide (NHS) ester-activated biotins. Other reagents are available to target sulfhydryl groups (cysteines), carboxyl groups, or carbohydrates.
This method does not require genetic modification of the target protein, making it a more straightforward option for labeling purified proteins. However, the lack of specificity means that biotinylation can occur at multiple sites on the protein surface, leading to a heterogeneous population of labeled molecules. This can potentially interfere with the protein's function if critical residues are modified. The extent of biotinylation in chemical methods is controlled by the molar ratio of the biotin reagent to the protein.
Visualizing the Processes
To better understand the underlying mechanisms, the following diagrams illustrate the workflows and reactions involved in both enzymatic and chemical biotinylation.
Caption: General workflows for in vivo and in vitro enzymatic biotinylation.
Caption: The two-step reaction mechanism of BirA-catalyzed biotinylation.
Caption: A typical workflow for chemical biotinylation using an NHS-ester reagent.
Caption: The reaction of an NHS-ester biotin with a primary amine on a protein.
Experimental Protocols
In Vitro Enzymatic Biotinylation of an AviTagged Protein
This protocol is adapted from established methods for in vitro biotinylation using purified BirA.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Purified AviTagged protein to a final concentration of 10-100 µM.
-
10X Biotinylation Buffer (500 mM Bicine, pH 8.3).
-
10 mM ATP.
-
10 mM Mg(OAc)₂.
-
50 µM Biotin.
-
Purified BirA enzyme (e.g., 1-2.5 µg per 10 nmol of target protein).
-
Adjust the final volume with sterile, nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour. For difficult-to-biotinylate proteins, the incubation time can be extended.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding EDTA to chelate the Mg²⁺ or by heat inactivation of the BirA enzyme. However, for many applications, this is not necessary.
-
Removal of Excess Biotin: Remove unreacted biotin and other reaction components by dialysis, size-exclusion chromatography (desalting column), or affinity purification of the biotinylated protein.
-
Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as a streptavidin gel-shift assay on SDS-PAGE or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Chemical Biotinylation of a Protein using NHS-Ester Biotin
This protocol provides a general procedure for labeling a protein with an amine-reactive biotin reagent.
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.
-
-
Biotin Reagent Preparation:
-
Warm the NHS-ester biotin reagent to room temperature before opening the vial to prevent condensation.
-
Immediately before use, dissolve the NHS-ester biotin in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Add a calculated molar excess of the biotin reagent to the protein solution. A common starting point is a 12- to 20-fold molar excess of biotin to protein. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester biotin.
-
Removal of Excess Biotin: Purify the biotinylated protein from excess non-reacted biotin and the quenching reagent using a desalting column or dialysis.
-
Determination of Biotin Incorporation: The degree of biotinylation can be quantified using the HABA assay.
Conclusion: Making the Right Choice
The decision between enzymatic and chemical biotinylation is ultimately guided by the experimental goals. For applications demanding a homogenous product with a single, precisely located biotin molecule, enzymatic biotinylation is the superior choice, despite the initial investment in cloning and protein expression. For researchers needing a quick and versatile method to label purified proteins, and where a heterogeneous population of biotinylated molecules is acceptable, chemical biotinylation offers a practical and effective solution. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the optimal strategy to achieve their scientific objectives.
References
A Head-to-Head Comparison: Biotin-PEG3-alcohol Versus Other Amine-Reactive Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Amine-reactive linkers are a cornerstone of bioconjugation, enabling the attachment of reporter molecules, drugs, and other functionalities to proteins and peptides. This guide provides an objective comparison of Biotin-PEG3-alcohol, a versatile biotinylation reagent, with other common amine-reactive linkers, supported by experimental data and detailed protocols to inform your selection process.
This compound is a biotinylation reagent that features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal hydroxyl group.[1][2][3] This terminal alcohol functionality allows for its conversion into a reactive species for conjugation, offering a degree of flexibility in experimental design. However, its performance must be weighed against established amine-reactive linkers such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, which offer direct reactivity with primary amines.
Performance Comparison of Amine-Reactive Linkers
The choice of an amine-reactive linker significantly impacts the efficiency of conjugation, the stability of the resulting bond, and the preservation of the biomolecule's function. This section compares this compound (following activation) with other prevalent amine-reactive linkers across key performance indicators.
Table 1: Comparison of Key Characteristics of Amine-Reactive Linkers
| Feature | This compound (Activated) | NHS Esters | Isothiocyanates | Sulfonyl Chlorides |
| Reactive Group | Activated Hydroxyl (e.g., NHS ester, p-nitrophenyl carbonate) | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride |
| Target Residue(s) | Primary amines (Lysine, N-terminus)[4] | Primary amines (Lysine, N-terminus)[4] | Primary amines (Lysine, N-terminus), Thiols (Cysteine) | Primary and secondary amines, phenols, alcohols, thiols |
| Resulting Bond | Amide (typically) | Amide | Thiourea | Sulfonamide |
| Bond Stability | High (Amide bond is very stable) | High (Amide bond is very stable) | Very High (Thiourea bond is extremely stable) | High |
| Optimal Reaction pH | Dependent on activation chemistry (e.g., 7.2-8.5 for NHS ester activation) | 7.2 - 8.5 | 8.5 - 9.5 | 8.0 - 10.0 |
| Primary Competing Reaction | Hydrolysis of the activated ester | Hydrolysis of NHS ester | Hydrolysis of isothiocyanate | Hydrolysis of sulfonyl chloride |
| Key Advantages | Versatility in activation, hydrophilic PEG spacer reduces aggregation. | High reactivity, well-established protocols, forms stable amide bonds. | Forms highly stable thiourea bond, can also react with thiols. | Reacts with a broader range of nucleophiles. |
| Key Disadvantages | Requires a separate activation step before conjugation. | Susceptible to hydrolysis, especially at higher pH. | Requires higher pH for optimal amine reactivity, which can be detrimental to some proteins. | Lower selectivity for amines compared to other functional groups. |
Table 2: Quantitative Comparison of Linker Performance (Representative Data)
| Parameter | NHS Esters | Isothiocyanates | Notes |
| Coupling Efficiency | Generally higher than isothiocyanates. | Can be lower than NHS esters for amine conjugation. | Efficiency is highly dependent on reaction conditions (pH, buffer, molar excess) and the specific protein being modified. |
| Relative Reaction Rate | Faster reaction with amines compared to isothiocyanates. | Slower reaction with amines compared to NHS esters. | Reaction kinetics are influenced by the pKa of the target amine and the steric accessibility of the reaction site. |
| Hydrolytic Stability of Conjugate | Amide bond is highly resistant to hydrolysis under physiological conditions. | Thiourea bond is also very stable, considered more stable than a carbamate linkage. | Both form very stable conjugates suitable for in vivo applications. |
| Impact of PEG Linker Length on Binding | Longer PEG linkers can enhance binding by reducing steric hindrance. | Not directly applicable to the reactive group itself, but the principle of PEG linkers applies. | The optimal PEG linker length is application-dependent; shorter linkers may be preferable in some cases to limit flexibility. |
Note: Quantitative data for directly comparing activated this compound is limited in publicly available literature. The data presented for NHS esters can be considered a proxy for the performance of this compound after its conversion to an NHS ester.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in bioconjugation. Below are generalized protocols for activating this compound and for conjugating proteins with NHS esters and isothiocyanates.
Protocol 1: Activation of this compound and Conjugation to a Protein
This two-step protocol first activates the terminal hydroxyl group of this compound to create an amine-reactive NHS ester, followed by conjugation to a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.2-fold molar excess of DSC (or EDC and NHS) in anhydrous DMF or DMSO.
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine) to catalyze the reaction.
-
Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting activated Biotin-PEG3-NHS ester can be used immediately or stored under anhydrous conditions at -20°C.
-
-
Protein Conjugation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, pH 7.2-8.0.
-
Immediately before conjugation, dissolve the activated Biotin-PEG3-NHS ester in a small amount of anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the activated biotin solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the biotinylated protein using a desalting column to remove excess biotin and byproducts.
-
Determine the degree of biotinylation using a standard method such as the HABA assay.
-
Protocol 2: Protein Labeling with a Biotin-Isothiocyanate
This protocol describes the direct labeling of a protein with a biotin-isothiocyanate derivative.
Materials:
-
Biotin-isothiocyanate derivative (e.g., FITC)
-
Anhydrous DMF or DMSO
-
Protein to be labeled in a carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Quenching reagent (e.g., hydroxylamine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation:
-
Dialyze the protein against the carbonate-bicarbonate buffer (pH 9.0) to ensure primary amines are deprotonated.
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the biotin-isothiocyanate in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the biotin-isothiocyanate solution to the protein solution with gentle stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent like hydroxylamine to a final concentration of 10-50 mM.
-
Separate the labeled protein from unreacted label using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the biotin-label at its maximum absorbance wavelength.
-
Visualizing Bioconjugation Workflows and Pathways
Understanding the sequence of events in a bioconjugation process and the biological context of the resulting conjugate is crucial. The following diagrams, generated using the DOT language, illustrate key workflows and pathways.
Workflow for Antibody-Drug Conjugate (ADC) Development
This diagram outlines the general steps involved in creating an ADC using an amine-reactive linker.
References
Assessing the Impact of PEGylation on Protein Function: A Comparative Guide
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of protein-based drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition. However, the addition of PEG moieties can also sterically hinder the protein's interaction with its target, potentially leading to a decrease in its biological activity. This guide provides a comparative overview of the effects of PEGylation on protein function, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in this critical assessment.
Impact on Physicochemical and Biological Properties
PEGylation can profoundly alter a protein's characteristics. The extent of these changes depends on several factors, including the size and structure of the PEG molecule, the number of PEG chains attached, and the specific site of conjugation on the protein.
Key Considerations:
-
Pharmacokinetics: PEGylation generally extends the in vivo half-life of proteins by increasing their size above the renal filtration threshold and reducing their susceptibility to proteolysis.
-
Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, thereby reducing the potential for an immune response.
-
Solubility and Stability: PEGylation can enhance the solubility of proteins and protect them from aggregation and degradation.
-
Biological Activity: A critical trade-off of PEGylation is the potential for reduced biological activity. The attached PEG can sterically interfere with the protein's binding to its receptor or substrate. The degree of activity loss is highly dependent on the PEGylation site and the chemistry used. For instance, site-specific PEGylation away from the active site is often preferred to maintain function.
Comparative Data: Native vs. PEGylated Proteins
The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo properties of native proteins with their PEGylated counterparts.
Table 1: In Vitro Biological Activity
| Protein | PEG Size (kDa) | Conjugation Chemistry | Reduction in In Vitro Activity (%) | Reference |
| Interferon-α2a | 12 | N-terminal | ~30% | |
| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 | N-terminal | ~5-10% | |
| Uricase | 10 | Random Lysine | ~40-60% | |
| Asparaginase | 5 | Random Lysine | ~25% |
Table 2: Pharmacokinetic Parameters
| Protein | PEG Size (kDa) | Animal Model | Increase in Serum Half-Life (fold) | Reference |
| Interferon-α2b | 12 | Human | ~10-20 | |
| Erythropoietin (EPO) | 30 | Rat | ~5-7 | |
| Growth Hormone (GH) | 40 | Human | ~25 | |
| Adenosine Deaminase (ADA) | 5 | Human | ~100 |
Experimental Protocols for Functional Assessment
A thorough evaluation of a PEGylated protein requires a panel of assays to characterize its structure, stability, and biological function.
In Vitro Bioassays
These assays are crucial for quantifying the biological activity of the PEGylated protein compared to its native form.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with the target receptor or antigen.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add serial dilutions of the native and PEGylated protein to the wells and incubate.
-
Wash the plate to remove unbound protein.
-
Add a primary antibody that recognizes the protein (or a tag).
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash and add the enzyme substrate.
-
Measure the absorbance or fluorescence to determine the binding affinity (Kd) or effective concentration (EC50).
-
-
Cell-Based Proliferation/Viability Assays:
-
Seed target cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the native and PEGylated protein.
-
Incubate for a period relevant to the protein's mechanism of action.
-
Add a reagent to measure cell proliferation or viability (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Measure the signal (absorbance or luminescence) and calculate the EC50 for each protein.
-
In Vivo Efficacy Studies
Animal models are used to assess the therapeutic efficacy and pharmacokinetic profile of the PEGylated protein.
-
Pharmacokinetic Analysis:
-
Administer a single dose of the native or PEGylated protein to a cohort of animals (e.g., mice or rats).
-
Collect blood samples at various time points post-injection.
-
Quantify the protein concentration in the serum using a validated method like ELISA.
-
Plot the concentration-time curve and calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
-
Pharmacodynamic/Efficacy Models:
-
Use a relevant disease model (e.g., a tumor xenograft model for an anti-cancer protein).
-
Treat cohorts of animals with the native protein, PEGylated protein, or a vehicle control.
-
Monitor relevant efficacy endpoints over time (e.g., tumor volume, survival, or specific biomarkers).
-
Compare the therapeutic outcomes between the different treatment groups.
-
Visualizing Workflows and Pathways
Diagrams can effectively illustrate the complex processes involved in assessing PEGylated proteins and their mechanisms of action.
Caption: Experimental workflow for the development and assessment of a PEGylated protein.
Caption: Simplified G-CSF signaling pathway and the potential impact of PEGylation.
This guide provides a foundational understanding of the critical aspects to consider when assessing the impact of PEGylation on protein function. A thorough and systematic evaluation using the described experimental approaches is essential for the successful development of effective and safe PEGylated protein therapeutics.
Safety Operating Guide
Proper Disposal of Biotin-PEG3-alcohol: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Biotin-PEG3-alcohol, it is imperative to be familiar with its potential hazards. The following table summarizes the recommended personal protective equipment (PPE) and handling precautions.
| Category | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or a face shield. | [1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. | [1][2] |
| Body Protection | Laboratory coat. | [2] |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation. | |
| Ventilation | Work should be conducted in a well-ventilated area or under a chemical fume hood. | |
| Hygiene | Avoid eating, drinking, or smoking in areas where the material is handled. Wash hands thoroughly after handling. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations. This compound should never be disposed of in standard waste streams or down the drain.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all forms of solid waste containing this compound. This includes unused or expired product, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the chemical.
-
Liquid Waste: Collect all solutions containing this compound. This includes stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
2. Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw-on cap for waste collection. The original manufacturer's container is a suitable option if it is in good condition.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols. Do not use chemical formulas or abbreviations on the primary label.
-
Keep the waste container closed at all times except when adding waste.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be designed to contain spills.
-
Segregate the waste from incompatible materials such as strong acids, bases, and oxidizing agents.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain product residue.
-
It is recommended to triple-rinse the empty container with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the accurate chemical name and quantity of the waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material to soak up the substance. For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Biotin-PEG3-alcohol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized reagents like Biotin-PEG3-alcohol is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment should be utilized:
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a particulate filter respirator (e.g., N95) is recommended.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. All necessary equipment, including personal protective equipment, should be readily accessible.
-
Weighing and Aliquoting: When weighing the solid compound, perform the task in a chemical fume hood to avoid inhalation of any airborne particles. Use appropriate tools, such as a spatula and weigh boat, to handle the substance.
-
Dissolution: If preparing a solution, add the solvent to the solid this compound slowly and carefully to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired this compound powder, along with any contaminated disposables such as gloves, wipes, and weigh boats, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions and reaction mixtures, should be collected in a designated, sealed hazardous waste container.
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".
-
Storage and Disposal: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area. Dispose of all waste through a licensed waste disposal contractor, adhering to all federal, state, and local environmental regulations.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C16H29N3O5S |
| Molecular Weight | 375.49 g/mol |
| Storage Temperature | -20°C |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
